PROTAC BTK Degrader-10
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C42H49N11O4 |
|---|---|
分子量 |
771.9 g/mol |
IUPAC名 |
3-tert-butyl-N-[(1R)-1-[4-[6-[[5-[(2S)-4-[2-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]ethyl]-2-methylpiperazin-1-yl]-2-pyridinyl]amino]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C42H49N11O4/c1-26-21-30(9-13-33(26)28(3)46-38(55)39-49-40(50-57-39)42(4,5)6)34-22-36(45-25-44-34)47-35-14-12-32(23-43-35)52-20-19-51(24-27(52)2)17-15-29-7-10-31(11-8-29)53-18-16-37(54)48-41(53)56/h7-14,21-23,25,27-28H,15-20,24H2,1-6H3,(H,46,55)(H,48,54,56)(H,43,44,45,47)/t27-,28+/m0/s1 |
InChIキー |
IFISVDOJTJUTBK-WUFINQPMSA-N |
製品の起源 |
United States |
Foundational & Exploratory
PROTAC BTK Degrader-10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BTK Degrader-10, also identified as Example 1P in patent EP4249073A1, is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).[1][2] As a heterobifunctional molecule, it represents a promising therapeutic strategy for conditions where BTK activity is pathogenic, such as in chronic lymphocytic leukemia (CLL) and other B-cell malignancies.[1][3] This document provides a comprehensive technical guide to the core aspects of this compound, including its mechanism of action, relevant experimental protocols, and an overview of the BTK signaling pathway.
Core Components and Structure
This compound is composed of three key components connected by a chemical linker:
-
A Ligand for BTK: This moiety specifically binds to the Bruton's Tyrosine Kinase protein.
-
A Linker: A chemical scaffold that connects the BTK ligand and the E3 ligase ligand.
-
A Ligand for Cereblon (CRBN): This part of the molecule recruits the Cereblon E3 ubiquitin ligase.[1][2]
The precise chemical structure is detailed in patent literature.[3][4][5]
Mechanism of Action
The fundamental mechanism of this compound follows the established PROTAC paradigm of inducing targeted protein degradation. This process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to a BTK protein and the Cereblon E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the BTK protein.
-
Proteasomal Degradation: The poly-ubiquitinated BTK is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.
-
Catalytic Cycle: After degradation of the target protein, the PROTAC is released and can engage another BTK protein and E3 ligase, acting in a catalytic manner.
This mechanism of action is distinct from traditional small molecule inhibitors which only block the protein's function. By inducing degradation, PROTACs can potentially overcome resistance mechanisms associated with kinase inhibitors.
BTK Signaling Pathway
Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[6][7] This pathway is essential for B-cell development, activation, proliferation, and survival.[6][7] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of signaling events leading to calcium mobilization and the activation of transcription factors like NF-κB.[6] In B-cell malignancies, this pathway is often constitutively active, promoting cancer cell survival and proliferation.
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of this compound. These may require optimization based on the specific cell line and experimental conditions.
Western Blotting for BTK Degradation
This protocol is used to quantify the degradation of BTK protein following treatment with the PROTAC.
Materials:
-
Cell line of interest (e.g., a human B-cell lymphoma line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for various time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize the BTK signal to the loading control to determine the extent of protein degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach or stabilize overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a desired duration (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Absorbance/Luminescence Measurement: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or DC50 value.
Quantitative Data Summary
The following tables are illustrative and should be populated with specific experimental data obtained for this compound.
Table 1: In Vitro BTK Degradation
| Cell Line | Time Point (hours) | DC50 (nM) | Dmax (%) |
| e.g., TMD8 | 24 | Data | Data |
| e.g., Ramos | 24 | Data | Data |
| e.g., Patient-derived CLL cells | 24 | Data | Data |
Table 2: Anti-proliferative Activity
| Cell Line | Time Point (hours) | IC50 (nM) |
| e.g., TMD8 | 72 | Data |
| e.g., Ramos | 72 | Data |
| e.g., Patient-derived CLL cells | 72 | Data |
Conclusion
This compound is a targeted protein degrader with the potential to be a valuable tool in both research and therapeutic development for B-cell malignancies. Its mechanism of action, which involves the catalytic degradation of BTK, offers a distinct and potentially more advantageous approach compared to traditional kinase inhibition. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of its biological activity. Further investigation, particularly the generation of specific in vitro and in vivo data for this molecule, is essential to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 3-tert-butyl-N-[(1R)-1-{4-[6-({5-[(2S)-4-{2-[4-(2,4-dioxo-1,3 -diazinan-1 -yl)phenyl] ethyl } -2-methylpiperazin-1 -yl]pyridin-2-yl}amino)pyrimidin-4-yl]-2-methylphenyl} ethyl] -1,2,4-oxadiazole-5 -ca | 2988804-46-0 [chemicalbook.com]
- 5. ipd.gov.hk [ipd.gov.hk]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to PROTAC BTK Degrader-10
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PROTAC BTK Degrader-10, a molecule designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK). It covers the molecule's structure, mechanism of action, and function, and includes detailed experimental protocols for its evaluation.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the protein, offering a distinct and potentially more potent and durable therapeutic effect.[1] this compound is a heterobifunctional molecule designed to specifically target Bruton's Tyrosine Kinase (BTK), a critical signaling node in B-cell pathways, for degradation. This guide details the technical aspects of this specific PROTAC.
Structure and Physicochemical Properties
This compound, also identified as "Example 1P" in patent literature, is a synthetic molecule composed of three key components: a ligand that binds to the target protein (BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase (Cereblon).
| Property | Value | Reference |
| Synonym | Example 1P | |
| CAS Number | 2988804-46-0 | |
| Molecular Formula | C42H49N11O4 | |
| Molecular Weight | 771.91 g/mol |
Mechanism and Function
Function of Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for the function of B-lymphocytes. It is a crucial component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, a signaling cascade is initiated that involves the activation of kinases like LYN and SYK, leading to the activation of BTK. Activated BTK then triggers downstream pathways, including PLCγ2, NF-κB, and AKT, which are vital for B-cell proliferation, differentiation, survival, and activation. Given its central role, BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal machinery. The molecule acts as a bridge, simultaneously binding to BTK and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (BTK–PROTAC–CRBN). Within this complex, the E3 ligase tags BTK with ubiquitin molecules. This polyubiquitination marks BTK for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.[1] Because the PROTAC is released after inducing ubiquitination, it can act catalytically, degrading multiple target protein molecules.[1]
Quantitative Performance Data
The efficacy of a PROTAC is determined by its ability to induce degradation of the target protein, typically measured by DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximum percentage of degradation). The biological activity data for this compound (Example 1P) is detailed in its source patent.
| Parameter | Value | Assay Context | Source |
| DC₅₀ | See Source | Human Whole Blood BTK Degradation | EP4249073 A1, Table 2 |
| Dₘₐₓ (%) | See Source | Human Whole Blood BTK Degradation | EP4249073 A1, Table 2 |
Note: The specific quantitative values are contained within the referenced patent document, which should be consulted for the precise data.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of BTK-targeting PROTACs.
Synthesis of this compound
The detailed, step-by-step synthesis protocol for this compound (Example 1P) is described in patent EP4249073 A1. The general strategy involves the multi-step synthesis of three key fragments—the BTK-binding moiety, the linker, and the E3 ligase-recruiting moiety—followed by their sequential coupling. The patent outlines general schemes for preparing the necessary intermediates and the final compounds.
BTK Degradation Assay (MSD-ELISA & Western Blot)
This protocol is a composite method for quantifying BTK protein levels in cells or whole blood following treatment with the degrader.
A. Sample Preparation (from Patent EP4249073 A1)
-
Cell Culture/Whole Blood: Culture cells (e.g., TMD8, Ramos) or use fresh human whole blood.
-
Compound Treatment: Add the PROTAC compound in DMSO solution (final concentration typically 0.1-0.2%) to the cells or blood in a 96-well plate format. Use a dose-response range (e.g., 8-point curve starting at 3 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate plates at 37°C for a specified period (e.g., 6 to 24 hours).
-
Cell Lysis:
-
For whole blood, add 2X CST lysis buffer directly to the wells.
-
For cultured cells, wash cells with ice-cold PBS, then add ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors).
-
-
Harvesting: Scrape adherent cells or collect suspension cells/lysate. For whole blood, freeze samples at -80°C overnight. For cultured cells, incubate on ice for 30 minutes, then centrifuge at >14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Transfer the supernatant (lysate) to a new tube. Determine the protein concentration using a BCA protein assay.
B. Quantification by MSD-ELISA (from Patent EP4249073 A1)
-
Plate Coating: Coat high-bind MSD plates with a capture antibody (e.g., rabbit anti-human BTK).
-
Sample Incubation: Add cell lysates to the coated plates.
-
Detection: Add a primary detection antibody (e.g., mouse anti-human BTK mAb) followed by a SULFO-TAG labeled secondary antibody.
-
Reading: Add MSD read buffer and read the plates on an MSD plate reader.
-
Analysis: Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves using non-linear regression software (e.g., GraphPad Prism).
C. Quantification by Western Blot
-
Sample Preparation for SDS-PAGE: Normalize protein concentrations of all lysates. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) or cut the membrane post-transfer if sizes allow.
-
Detection: Apply an ECL chemiluminescent substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BTK signal to the loading control signal. Calculate the percentage of remaining BTK relative to the vehicle-treated control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound. Add the compound to the wells and include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value by plotting a dose-response curve.
References
An In-depth Technical Guide to PROTAC BTK Degrader MT-802: E3 Ligase Recruitment and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) BTK degrader, MT-802. It delves into the core mechanism of action, focusing on its recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of Bruton's tyrosine kinase (BTK). This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of MT-802, and includes a visual representation of the signaling pathway.
Introduction to PROTAC BTK Degrader MT-802
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest. MT-802 is a potent and selective BTK degrader.[1][2][3] It is comprised of a ligand that binds to BTK, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][4] By forming a ternary complex between BTK and CRBN, MT-802 facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[1][5] This approach offers a powerful strategy to overcome resistance mechanisms associated with traditional BTK inhibitors, such as the C481S mutation in chronic lymphocytic leukemia (CLL).[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the PROTAC BTK degrader MT-802, providing a comparative overview of its potency and binding affinities.
Table 1: Degradation Potency of MT-802
| Target | Cell Line | DC50 (nM) | Incubation Time (h) |
| Wild-type BTK | NAMALWA | 14.6 | 24 |
| C481S mutant BTK | XLA cells | 14.9 | 24 |
| Wild-type BTK | - | 1 | - |
| Wild-type BTK | - | 9.1 | - |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein.
Table 2: Binding Affinity and Inhibitory Concentration of MT-802
| Target | Assay Type | IC50 |
| BTK | TR-FRET-based binding assay | 18.11 nM |
| CRBN | TR-FRET-based binding assay | 1.258 µM |
| Wild-type BTK | In vitro kinase assay | ~50 nM |
| C481S mutant BTK | In vitro kinase assay | ~20 nM |
IC50: The concentration of the inhibitor required to reduce the activity of a biological target by 50%.
Signaling Pathway and Mechanism of Action
The mechanism of action of MT-802 involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BTK. The key steps are illustrated in the diagram below.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of MT-802.
Western Blotting for BTK Degradation
This protocol is designed to assess the extent of BTK protein degradation in cells following treatment with MT-802.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., NAMALWA or other relevant cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of MT-802 (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control.
Cell Viability Assay
This protocol measures the effect of MT-802-induced BTK degradation on cell viability.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MT-802 for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the log of the compound concentration to determine the IC50 value.
Ternary Complex Formation Assay (AlphaLISA)
This protocol is used to detect and quantify the formation of the BTK-MT-802-CRBN ternary complex in a biochemical setting.
Materials:
-
Recombinant tagged BTK protein (e.g., His-tagged)
-
Recombinant tagged CRBN E3 ligase complex (e.g., GST-tagged)
-
MT-802
-
AlphaLISA acceptor beads (e.g., anti-His)
-
AlphaLISA donor beads (e.g., anti-GST)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of MT-802 in assay buffer. Prepare solutions of the tagged BTK and CRBN proteins at their optimal concentrations.
-
Assay Plate Setup: In a 384-well plate, add the BTK protein, CRBN complex, and the MT-802 dilutions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells.
-
Detection: Incubate the plate in the dark for 1 hour and then read the AlphaLISA signal on a compatible plate reader.
-
Analysis: Plot the AlphaLISA signal against the MT-802 concentration. A bell-shaped curve is indicative of ternary complex formation, with the peak representing the optimal concentration for complex formation and the subsequent decrease (hook effect) indicating the formation of binary complexes at higher concentrations.
Conclusion
MT-802 represents a significant advancement in the targeted degradation of BTK. Its ability to recruit the CRBN E3 ligase to induce proteasomal degradation of both wild-type and clinically relevant mutant forms of BTK highlights the therapeutic potential of the PROTAC technology. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation.
References
- 1. Cereblon - Wikipedia [en.wikipedia.org]
- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 4. benchchem.com [benchchem.com]
- 5. SLAS2024 [slas2024.eventscribe.net]
An In-depth Technical Guide on the PROTAC BTK Degrader-10 Ternary Complex Formation with BTK and Cereblon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of the ternary complex involving the PROTAC BTK Degrader-10, its target protein Bruton's Tyrosine Kinase (BTK), and the E3 ubiquitin ligase Cereblon (CRBN). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] this compound, also identified as PTD10, is a potent and selective degrader of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[2][3][4][5][6] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention.[1]
PTD10 is composed of a ligand that binds to BTK, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting these two moieties.[2][3][4] By simultaneously binding to both BTK and CRBN, PTD10 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[7][8]
Mechanism of Action
The primary mechanism of action for PTD10 involves the formation of a stable ternary complex with BTK and the CRBN E3 ligase complex. This proximity-induced interaction leads to the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of PTD10 to induce the degradation of multiple BTK proteins.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that characterize the binding and degradation efficacy of this compound (PTD10).
Table 1: Binary and Ternary Complex Binding Affinities
| Compound | Binding Partner | Assay | Kd (nM) | Reference |
| PTD10 | BTK | Not Specified | 2.28 | [3][4] |
| PTD10 | CRBN | Not Specified | Not Available | |
| PTD10 | BTK-PTD10-CRBN (Ternary Complex) | Not Specified | Not Available |
Note: The reported Kd of 2.28 nM for PTD10 does not specify whether it represents binary binding to BTK or the affinity within the ternary complex. Individual binding affinities for BTK and CRBN, as well as the ternary complex affinity, are required to calculate cooperativity.
Table 2: Cellular Degradation Efficacy
| Compound | Cell Line | Assay | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | Ramos | Western Blot | 0.5 | >95 | [3][4] |
| PTD10 | JeKo-1 | Western Blot | 0.6 | >95 | [3][4] |
| PTD10 | TMD8 | Western Blot | 0.5 | >95 | [5] |
Table 3: Cooperativity
| Compound | Target/E3 Ligase | Cooperativity (α) | Reference |
| PTD10 | BTK/CRBN | Not Available |
Note: The cooperativity factor (α) is calculated as the ratio of the binary binding affinities to the ternary complex affinity (α = (KdBTK * KdCRBN) / KdTernary). This value could not be determined as the individual binary binding affinities were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
Bruton's Tyrosine Kinase is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival.
Caption: Simplified BTK signaling pathway initiated by B-cell receptor activation.
This compound Mechanism of Action
PTD10 acts as a molecular bridge to bring BTK and the CRBN E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of BTK.
Caption: Mechanism of PTD10-mediated BTK degradation via ternary complex formation.
Experimental Workflow for Characterizing Ternary Complex Formation and Degradation
The characterization of a PROTAC like PTD10 typically involves a series of in vitro and cellular assays to determine its binding affinities, ability to form a ternary complex, and its efficacy in degrading the target protein.
Caption: Typical experimental workflow for the characterization of PROTACs.
Experimental Protocols
The following sections provide generalized protocols for the key experiments used to characterize this compound. These are based on standard methodologies in the field, as specific detailed protocols for PTD10 are not publicly available.
Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis
SPR is used to measure the kinetics and affinity of binding between the PROTAC, the target protein, and the E3 ligase.
-
Instrumentation: A Biacore T200 or similar instrument is typically used.
-
Chip Surface: A Series S CM5 sensor chip is commonly used for amine coupling, or a Series S Sensor Chip CAP for biotinylated protein capture.
-
Immobilization:
-
Recombinant human BTK or CRBN/DDB1 complex is immobilized on the sensor chip surface via amine coupling or captured via a biotin-streptavidin interaction.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The protein is injected over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Remaining active esters are quenched with ethanolamine.
-
-
Binding Analysis:
-
Binary Binding: A dilution series of PTD10 in running buffer (e.g., HBS-EP+) is injected over the immobilized protein surface.
-
Ternary Binding: To measure the affinity of the PROTAC for one protein in the presence of the other, a constant saturating concentration of the second protein is included in the running buffer with the dilution series of the PROTAC.
-
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay used to detect the formation of the ternary complex in solution.
-
Principle: A fluorescent donor (e.g., terbium-labeled anti-tag antibody) is used to label one protein (e.g., His-tagged CRBN), and a fluorescent acceptor (e.g., a fluorescently labeled anti-tag antibody or a small molecule probe) is used for the other protein (e.g., GST-tagged BTK). When the PROTAC brings the two proteins into close proximity, FRET occurs, resulting in a detectable signal.
-
Reagents:
-
Recombinant tagged proteins (e.g., His-CRBN/DDB1 and GST-BTK).
-
Lanthanide-labeled donor antibody (e.g., anti-His-Tb).
-
Acceptor-labeled antibody (e.g., anti-GST-d2).
-
PTD10.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
-
Procedure:
-
A fixed concentration of the tagged proteins and their corresponding labeled antibodies are mixed in a microplate.
-
A serial dilution of PTD10 is added to the wells.
-
The plate is incubated at room temperature for a specified time (e.g., 1-4 hours) to allow the ternary complex to form.
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence detection, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated and plotted against the PTD10 concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.
Cellular BTK Degradation Assay (Western Blot)
This assay is used to quantify the reduction of cellular BTK protein levels upon treatment with PTD10.
-
Cell Culture: B-cell lymphoma cell lines such as Ramos, JeKo-1, or TMD8 are cultured under standard conditions.
-
Treatment:
-
Cells are seeded in multi-well plates.
-
Cells are treated with a serial dilution of PTD10 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, cells are harvested and washed with ice-cold PBS.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST).
-
The membrane is incubated with a primary antibody specific for BTK, followed by a loading control antibody (e.g., GAPDH or β-actin).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: The intensity of the BTK bands is quantified and normalized to the loading control. The percentage of BTK degradation is calculated relative to the vehicle-treated control. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) are determined by fitting the data to a dose-response curve.
Conclusion
This compound (PTD10) is a highly effective degrader of BTK, operating through the formation of a ternary complex with the Cereblon E3 ligase. The quantitative data demonstrate its potent cellular activity at sub-nanomolar concentrations. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other PROTAC molecules. Further characterization of the binary and ternary binding affinities will be crucial for a complete understanding of the cooperativity and the structure-activity relationship of this promising therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PTD10 | BTK PROTAC | Probechem Biochemicals [probechem.com]
- 6. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of PROTAC BTK Degrader PTD10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PTD10, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). PTD10 represents a significant advancement in the field of targeted protein degradation, offering a promising therapeutic strategy for B-cell malignancies and autoimmune diseases. This document details the scientific rationale, experimental methodologies, and key data associated with the development of PTD10.
Introduction to BTK and the PROTAC Approach
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1] The BCR pathway is essential for the survival, activation, proliferation, and differentiation of B-cells.[1] Consequently, BTK has emerged as a validated therapeutic target for various B-cell cancers and autoimmune disorders.[2]
While small molecule inhibitors of BTK have shown clinical efficacy, the development of resistance, often through mutations in the BTK active site, and off-target effects remain significant challenges.[3] Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[4] A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
PTD10 was developed as a highly potent and selective BTK degrader.[1] It is based on the selective, reversible BTK inhibitor GDC-0853 as the warhead and the immunomodulatory drug pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ligase.[1] This design aims to overcome the limitations of existing BTK inhibitors by offering a distinct mechanism of action and an improved selectivity profile.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for PTD10 and its parent molecules from in vitro studies.
Table 1: In Vitro Degradation and Biological Activity of PTD10
| Compound | Cell Line | DC₅₀ (nM)¹ | IC₅₀ (nM)² |
| PTD10 | Ramos | 0.5 | - |
| JeKo-1 | 0.6 | - | |
| TMD8 | 0.5 | 1.4 | |
| Mino | - | 2.2 | |
| GDC-0853 | TMD8 | No Degradation | 14 |
| Mino | No Degradation | 7 | |
| Pomalidomide | TMD8 | No Degradation | >1000 |
| Mino | No Degradation | 22 |
¹DC₅₀: Half-maximal degradation concentration. Data from[1][5]. ²IC₅₀: Half-maximal inhibitory concentration for cell growth. Data from[1].
Table 2: Binding Affinity of PTD10 Components
| Compound | Target | Kᴅ (nM)¹ |
| PTD10 | BTK | 2.28 |
¹Kᴅ: Dissociation constant. Data from[5].
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
PROTAC Mechanism of Action
The diagram below outlines the catalytic mechanism by which PTD10 induces the degradation of BTK.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. coconote.app [coconote.app]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
The Advent of Targeted Protein Degradation: A Technical Guide to PROTAC BTK Degrader-10 in B-cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role and mechanism of PROTAC BTK Degrader-10, a novel proteolysis-targeting chimera, in the context of B-cell signaling pathways. By hijacking the cell's own ubiquitin-proteasome system, this molecule offers a powerful approach to specifically eliminate Bruton's tyrosine kinase (BTK), a critical node in B-cell activation and proliferation. This document provides a comprehensive overview of the underlying biology, quantitative data on the degrader's efficacy, detailed experimental protocols for its characterization, and visual diagrams of the relevant cellular processes.
Introduction: Beyond Inhibition to Elimination
Traditional therapeutic strategies have largely focused on the inhibition of protein function.[1] Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift, moving from occupancy-driven inhibition to event-driven elimination of target proteins.[2][3] A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] This structure allows the PROTAC to act as a bridge, bringing the target protein into close proximity with an E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the cell's proteasome.[2][4] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[2]
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[5][6] Upon BCR engagement by an antigen, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2).[6] This initiates a cascade of signaling events leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation, differentiation, and survival.[6][7][8] Given its central role, BTK has become a key therapeutic target for various B-cell malignancies and autoimmune diseases.[5][9] this compound is designed to specifically target BTK for degradation, thereby dismantling the entire downstream signaling cascade.
Mechanism of Action of this compound
This compound operates by co-opting the cellular ubiquitin-proteasome system to selectively degrade BTK. The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to both BTK and an E3 ubiquitin ligase, such as Cereblon (CRBN).[2][4] This forms a transient ternary complex (BTK–PROTAC–E3 ligase).[2][4]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the BTK protein.[2]
-
Proteasomal Degradation: The polyubiquitinated BTK is now marked for destruction and is recognized and degraded by the 26S proteasome.[2][4]
-
Recycling: After the degradation of BTK, the this compound is released and can participate in another cycle of degradation.[2]
This mechanism of action is distinct from that of traditional BTK inhibitors, which only block the kinase activity of the protein. By inducing complete protein degradation, PROTACs can eliminate both the enzymatic and non-enzymatic (e.g., scaffolding) functions of BTK.[2] Research on a similar BTK PROTAC, PTD10, has shown that its degradation of BTK is indeed dependent on the ubiquitin-proteasome pathway. Pre-treatment of cells with a proteasome inhibitor (bortezomib) or a neddylation inhibitor (MLN-4924, which inhibits Cullin-RING E3 ligases) prevents the degradation of BTK by the PROTAC.[10]
Caption: Mechanism of Action of this compound.
Impact on B-Cell Signaling Pathways
By eliminating the BTK protein, this compound effectively shuts down the B-cell receptor signaling cascade. The BCR is composed of a membrane-bound immunoglobulin and the signaling subunits CD79a and CD79b. Antigen binding triggers the phosphorylation of CD79a/b by Src-family kinases like LYN, which then recruits and activates SYK. SYK, in turn, phosphorylates and activates BTK.
Activated BTK is a critical signaling hub that phosphorylates PLCγ2. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream transcription factors, including NF-κB, which are essential for B-cell survival and proliferation.
Studies on BTK PROTACs have demonstrated the effective inhibition of this pathway. Treatment with a potent BTK PROTAC leads to a decrease in the phosphorylation of BTK itself, as well as downstream effectors like Akt and ERK, even in cells with resistance mutations to conventional inhibitors.[11] This highlights the ability of PROTACs to overcome resistance mechanisms that rely on the continued presence of the target protein.
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of novel BTK PROTACs for B-Cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
Preclinical Profile of PROTAC BTK Degrader-10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and methodologies associated with PROTAC BTK Degrader-10, a novel proteolysis-targeting chimera designed to induce the degradation of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the targeted protein degradation of BTK as a therapeutic strategy.
Introduction to this compound
This compound, also identified as Example 1P in patent literature, is a heterobifunctional molecule that hijacks the ubiquitin-proteasome system to selectively eliminate BTK protein.[1] By inducing the degradation of BTK, rather than merely inhibiting its kinase activity, this PROTAC offers a potential therapeutic advantage, particularly in overcoming resistance mechanisms associated with traditional BTK inhibitors.[1] It is being investigated for its potential application in chronic lymphocytic leukemia (CLL).[1]
Proteolysis-targeting chimeras (PROTACs) are designed with two key ligands connected by a linker: one binds to the target protein (in this case, BTK), and the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Mechanism of Action and Signaling Pathway
This compound operates by inducing the formation of a ternary complex between BTK and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the proteasome.
BTK is a crucial signaling molecule in the B-cell receptor (BCR) signaling pathway. Its degradation by this compound is expected to block downstream signaling cascades that are essential for B-cell proliferation, survival, and differentiation.
Quantitative Data Summary
The following tables summarize the in vitro performance of this compound (Example 1P) and related compounds as disclosed in the patent literature.
Table 1: In Vitro BTK Inhibition
| Compound | BTK IC50 (nM) |
| Example 1P (this compound) | B |
Note: The patent EP4249073A1 categorizes IC50 values into bins: A: ≤ 10 nM; B: > 10 nM and ≤ 100 nM; C: > 100 nM. The specific numerical value for Example 1P is not provided.
Table 2: Cereblon Binding Affinity
| Compound | Cereblon Binding IC50 (nM) |
| Example 1P (this compound) | A |
Note: The patent EP4249073A1 categorizes IC50 values into bins: A: ≤ 100 nM; B: > 100 nM and ≤ 1000 nM; C: > 1000 nM.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below, based on the procedures described in patent EP4249073A1.[2]
BTK Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer
-
Test compound (this compound)
-
Positive control (e.g., a known BTK inhibitor)
-
Negative control (DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a microplate.
-
Add the BTK enzyme to the wells and incubate.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Stop the reaction.
-
Measure the fluorescence intensity, which corresponds to the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., XLfit® 4).[2]
Cereblon Binding Assay
Objective: To measure the binding affinity of the compound to the Cereblon (CRBN) protein.
Method: Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®)
Materials:
-
AlphaLISA® Human Cereblon Binding Kit (e.g., from PerkinElmer)
-
Test compound (this compound)
-
Assay buffer
-
Microplate reader capable of AlphaLISA® detection
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the diluted compound to the wells of a microplate.
-
Add the biotinylated CRBN protein and streptavidin-coated donor beads.
-
Add the tagged ligand and anti-tag acceptor beads.
-
Incubate the plate in the dark to allow for binding.
-
Read the plate on an AlphaLISA®-capable microplate reader. The signal is generated when the donor and acceptor beads are brought into close proximity through the binding of the compound to CRBN.
-
Calculate the percent inhibition of the binding of the tagged ligand.
-
Determine the IC50 value from the dose-response curve.
Conclusion
This compound demonstrates the key characteristics of a BTK-targeting PROTAC, namely the ability to bind to both BTK and the E3 ligase Cereblon. The preclinical data, though limited in the public domain, suggests its potential as a degrader of BTK. Further studies, including in vitro degradation assays (e.g., Western blot or mass spectrometry to measure BTK protein levels) and in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies in relevant animal models, would be necessary to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the preclinical evaluation of this specific molecule based on the available information.
References
Technical Guide: PROTAC BTK Degrader-10 for Chronic Lymphocytic Leukemia (CLL) Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PROTAC BTK Degrader-10, a promising therapeutic agent for chronic lymphocytic leukemia (CLL) research. This document outlines the core mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound (also referred to as "Example 1P" in patent literature) is a Proteolysis Targeting Chimera designed to selectively eliminate Bruton's tyrosine kinase (BTK) protein.[1] Unlike traditional inhibitors that merely block the kinase activity of BTK, this compound hijacks the cell's own ubiquitin-proteasome system to induce the degradation of the entire BTK protein.[2][3] This approach offers the potential for a more profound and sustained inhibition of the BTK signaling pathway, which is a critical driver of proliferation and survival in CLL cells.[4]
Structurally, this compound is a heterobifunctional molecule composed of three key components: a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[1][5] This tripartite structure facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[2][3]
Mechanism of Action and Signaling Pathways
The PROTAC Mechanism
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins.[2][3] The mechanism involves the PROTAC molecule acting as a bridge to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2][3]
BTK Signaling in Chronic Lymphocytic Leukemia
Bruton's tyrosine kinase is a crucial component of the B-cell receptor (BCR) signaling pathway.[6] In CLL, this pathway is often constitutively active, promoting cell proliferation, survival, and migration. Upon BCR activation, a cascade of downstream signaling events is initiated, involving key molecules such as SYK, LYN, PI3K, PLCγ2, and NF-κB. BTK plays a central role in amplifying these signals, making it a key therapeutic target in CLL.[6][7][8]
Quantitative Data Presentation
As of the latest available public information, specific quantitative data such as DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) for this compound have not been formally published. However, to illustrate the expected data profile for a potent BTK PROTAC in CLL, the following tables present data for a comparable public compound, NC-1.
Table 1: Illustrative Degradation Potency of a BTK PROTAC (NC-1) in CLL Cells
| Compound | Cell Line | Time Point | DC50 (nM) | Dmax (%) |
| NC-1 | Mino | 24h | 2.2 | 97 |
| NC-1 | Primary CLL Cells | 24h | < 100 | > 90 |
Data adapted from studies on the NC-1 BTK PROTAC and is for illustrative purposes only.[9]
Table 2: Illustrative Anti-proliferative and Apoptotic Activity of a BTK PROTAC (NC-1) in CLL Cells
| Compound | Cell Line | Assay | Time Point | IC50 (nM) | Effect |
| NC-1 | Primary CLL Cells | Viability (Annexin V/PI) | 48h | Not Reported | ~10% increase in apoptosis vs. control |
Data adapted from studies on the NC-1 BTK PROTAC and is for illustrative purposes only.[10]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in CLL research.
Experimental Workflow
The general workflow for assessing the activity of a BTK degrader involves a series of in vitro assays to determine its degradation capability, impact on cell signaling, and its effect on cell viability and apoptosis.
Protocol 1: Western Blot for BTK Degradation
This protocol is for determining the degradation of BTK protein in CLL cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed CLL cells (e.g., primary patient cells or a relevant cell line like Mino) in 6-well plates at a density of 2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BTK protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment:
-
Seed CLL cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treat the cells with a serial dilution of this compound for 48 to 72 hours. Include a vehicle control.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed CLL cells in a 24-well plate at a density of 5 x 10^5 cells/mL.
-
Treat the cells with the desired concentrations of this compound for 24 to 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Conclusion
This compound represents a promising targeted therapy for chronic lymphocytic leukemia by inducing the degradation of the key survival protein, BTK. The experimental protocols outlined in this guide provide a robust framework for researchers to evaluate its efficacy in a preclinical setting. While specific quantitative data for this compound is not yet in the public domain, the provided illustrative data and detailed methodologies offer a comprehensive starting point for its investigation. Further research will be crucial to fully elucidate the therapeutic potential of this compound for the treatment of CLL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 3. youtube.com [youtube.com]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Power of PROTAC BTK Degrader-10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the catalytic activity of PROTAC BTK Degrader-10, a novel therapeutic modality designed to selectively eliminate Bruton's tyrosine kinase (BTK). As specific public data for "this compound" is limited, this document will utilize the potent and well-characterized PROTAC BTK degrader, PTD10, as a representative example to illustrate the core principles and experimental methodologies.
Introduction to PROTAC Technology and BTK Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs catalytically induce the degradation of the protein of interest (POI) by hijacking the body's own ubiquitin-proteasome system. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. By targeting BTK for degradation, PROTACs offer a powerful strategy to overcome the limitations of traditional BTK inhibitors, including potential resistance mechanisms.
Quantitative Assessment of Catalytic Activity
The efficacy of a PROTAC is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the catalytic activity of the representative PROTAC BTK degrader, PTD10, in various B-cell lymphoma cell lines.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | Ramos | 0.5 | >95 | --INVALID-LINK--[1] |
| PTD10 | JeKo-1 | 0.6 | >95 | --INVALID-LINK--[1] |
| PTD10 | TMD8 | 0.5 | >95 | --INVALID-LINK--[2] |
Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein after a specified time. Dmax represents the maximal percentage of protein degradation achievable with the degrader.
Core Signaling Pathway and Mechanism of Action
The catalytic cycle of a BTK PROTAC degrader involves the formation of a ternary complex between the BTK protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the proteasome, releasing the PROTAC molecule to engage in another round of degradation.
The BTK signaling pathway is initiated upon B-cell receptor (BCR) engagement, leading to a cascade of phosphorylation events that ultimately activate transcription factors involved in B-cell proliferation, survival, and differentiation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the catalytic activity of PROTAC BTK degraders.
Western Blotting for BTK Degradation
This protocol is used to quantify the extent of BTK protein degradation following treatment with a PROTAC degrader.
Materials:
-
Cell line of interest (e.g., Ramos, JeKo-1)
-
This compound (or representative compound)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow cells to adhere (if applicable) and then treat with a dose-response range of the PROTAC BTK degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody and the primary loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the BTK signal to the loading control to determine the percentage of degradation relative to the vehicle control.
Cell Viability Assay
This assay determines the effect of BTK degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells at a suitable density in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of the PROTAC BTK degrader. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Immunoprecipitation for Ubiquitination Analysis
This protocol is used to confirm that the PROTAC-mediated degradation of BTK occurs via the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (non-denaturing)
-
Anti-BTK antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC BTK degrader in the presence or absence of a proteasome inhibitor (MG132) for a short duration (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated BTK.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-BTK antibody to form an antibody-protein complex.
-
Add Protein A/G beads to capture the immune complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution: Elute the captured proteins from the beads.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the presence of ubiquitinated BTK. An increase in the ubiquitinated BTK signal in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the evaluation of a PROTAC BTK degrader.
Conclusion
This compound, exemplified by the potent degrader PTD10, demonstrates remarkable catalytic activity in inducing the selective degradation of BTK. The methodologies outlined in this guide provide a robust framework for researchers to characterize the efficacy and mechanism of action of such novel therapeutics. The ability to catalytically eliminate BTK, rather than merely inhibit it, holds significant promise for the treatment of B-cell malignancies and autoimmune disorders, potentially overcoming the challenges of resistance and improving patient outcomes. Further investigation into the in vivo efficacy and safety of these compounds is a critical next step in their development as transformative medicines.
References
PROTAC BTK Degrader-10: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BTK Degrader-10 (also known as PTD10), a potent and selective degrader of Bruton's tyrosine kinase (BTK). This document details its mechanism of action, key specifications, and detailed protocols for its application in research settings.
Introduction
This compound is a heterobifunctional molecule designed to induce the targeted degradation of BTK, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[1] Unlike traditional small-molecule inhibitors that only block the enzymatic activity of BTK, this compound facilitates the complete removal of the BTK protein by hijacking the cell's ubiquitin-proteasome system.[2][3] This approach offers the potential for a more profound and sustained therapeutic effect and may overcome resistance mechanisms associated with conventional inhibitors.[4]
PTD10 is composed of a ligand that selectively binds to BTK (based on the potent and reversible inhibitor GDC-0853), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide).[1][5] This tripartite complex formation leads to the ubiquitination of BTK, marking it for degradation by the proteasome.[2][3]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical and Cellular Activity
| Parameter | Value | Cell Line(s) | Notes |
| DC₅₀ | 0.5 nM | TMD8 | Concentration for 50% degradation of BTK.[6] |
| DC₅₀ | 0.5 nM | Ramos | Concentration for 50% degradation of BTK.[5] |
| DC₅₀ | 0.6 nM | JeKo-1 | Concentration for 50% degradation of BTK.[5] |
| K_d_ | 2.28 nM | - | Binding affinity to BTK.[5] |
| IC₅₀ | 1.4 nM | TMD8 | Concentration for 50% inhibition of cell growth.[1] |
| IC₅₀ | 2.2 nM | Mino | Concentration for 50% inhibition of cell growth.[1] |
| D_max_ | >95% | Ramos, JeKo-1 | Maximum degradation of BTK.[1] |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on the targeted degradation of BTK via the ubiquitin-proteasome pathway. The following diagram illustrates this process.
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell survival, proliferation, and differentiation. The degradation of BTK by this compound disrupts this critical pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for BTK Degradation
This protocol is designed to assess the dose-dependent degradation of BTK in cancer cell lines.
Experimental Workflow:
Materials:
-
This compound
-
Cell lines (e.g., Ramos, JeKo-1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal and analyze band intensities.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell lines (e.g., TMD8, Mino)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for a specified time.
-
-
Cell Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Conclusion
This compound is a powerful research tool for studying the therapeutic potential of targeted BTK degradation. Its high potency and selectivity make it a valuable asset for researchers in oncology and immunology. The protocols provided in this guide offer a framework for the robust characterization of its cellular effects. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PTD10 | BTK PROTAC | Probechem Biochemicals [probechem.com]
Technical Guide: Physicochemical Properties of PROTAC BTK Degrader-10
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the solubility and stability properties of PROTAC BTK Degrader-10, a representative Bruton's Tyrosine Kinase (BTK) targeting PROTAC. Due to the limited public availability of specific data for this compound, this guide synthesizes expected properties based on the well-established characteristics of PROTACs in the "beyond Rule of Five" chemical space and outlines standard experimental protocols for their evaluation.
Introduction to PROTAC BTK Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] A BTK-targeting PROTAC typically consists of three components: a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[3][4][5] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BTK, a key regulator in the B-cell receptor (BCR) signaling pathway.[4][6]
However, the large molecular weight and often lipophilic nature of PROTACs present significant challenges in terms of their physicochemical properties, particularly solubility and stability, which are critical for their therapeutic efficacy and oral bioavailability.[1][7][8]
BTK Signaling Pathway and PROTAC Mechanism of Action
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation, differentiation, and survival.[6][9] Dysregulation of this pathway is implicated in various B-cell malignancies.[6][9] The diagram below illustrates the BTK signaling cascade and the mechanism by which a BTK PROTAC induces its degradation.
Solubility Properties of this compound
The solubility of a PROTAC is a critical determinant of its absorption and bioavailability.[7][10] PROTACs often exhibit low aqueous solubility due to their high molecular weight and lipophilicity.[1][7]
Expected Solubility Data
The following table summarizes the expected solubility profile for a typical BTK PROTAC degrader like this compound. These values are representative and should be experimentally confirmed.
| Parameter | Expected Value | Significance |
| Aqueous Solubility (pH 7.4) | < 10 µM | Low solubility can limit dissolution and absorption in the gastrointestinal tract. |
| Solubility in DMSO | > 10 mM | High solubility in organic solvents is necessary for preparing stock solutions for in vitro assays. |
| Kinetic Solubility (PBS) | 1 - 50 µM | Indicates the tendency to precipitate from a DMSO stock solution upon dilution in aqueous buffer. |
| Thermodynamic Solubility (PBS) | < 1 µM | Represents the true equilibrium solubility, which is often lower than kinetic solubility. |
| Solubility in FaSSIF/FeSSIF | 5 - 100 µM | Biorelevant media can provide a more accurate prediction of in vivo solubility and potential food effects.[11] |
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a common method for determining the kinetic solubility of a PROTAC.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Add the PROTAC stock solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: The plate is sealed and incubated at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a steady state.
-
Separation: The plate is centrifuged to pellet any precipitated compound.
-
Analysis: An aliquot of the supernatant is carefully removed and the concentration of the dissolved PROTAC is quantified using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a calibration curve prepared in a mixture of PBS and DMSO.
Stability Properties of this compound
The stability of a PROTAC in biological matrices is crucial for maintaining its therapeutic concentration and ensuring its efficacy. PROTACs can be subject to both chemical and metabolic degradation.[12]
Expected Stability Data
This table provides representative stability data for a BTK PROTAC degrader.
| Assay | Matrix | Expected Half-life (t½) | Significance |
| Plasma Stability | Human, Mouse, Rat Plasma | > 60 min | Indicates stability against plasma esterases and proteases. |
| Microsomal Stability | Human, Mouse, Rat Liver Microsomes | 15 - 60 min | Assesses susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[13][14] |
| Hepatocyte Stability | Human, Mouse, Rat Hepatocytes | < 30 min | Provides a more comprehensive view of liver metabolism, including both Phase I and Phase II pathways.[13][15] |
| Chemical Stability (PBS) | PBS (pH 7.4) | > 24 hours | Evaluates intrinsic chemical stability in an aqueous environment, assessing for hydrolysis. |
Experimental Protocol: Microsomal Stability Assay
This protocol describes a typical in vitro assay to evaluate the metabolic stability of a PROTAC in liver microsomes.
Methodology:
-
Incubation Mixture: this compound (e.g., at a final concentration of 1 µM) is pre-incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.[12]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system, which is a required cofactor for most cytochrome P450 enzymes.[12]
-
Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which may also contain an internal standard for analytical normalization.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining PROTAC is plotted against time. The slope of the resulting line is used to calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.[14][15]
Conclusion and Future Directions
The solubility and stability of this compound are critical attributes that govern its potential as a therapeutic agent. While specific experimental data is not publicly available, the general characteristics of PROTACs suggest that this molecule likely faces challenges with low aqueous solubility and metabolic instability. The experimental protocols outlined in this guide provide a standard framework for the systematic evaluation of these properties.
Future work should focus on experimentally determining the physicochemical properties of this compound and employing formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to overcome any identified liabilities in solubility and bioavailability.[1][7][10] Additionally, medicinal chemistry efforts could be directed at modifying the linker or other components of the molecule to enhance its metabolic stability.[6]
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. benchchem.com [benchchem.com]
- 13. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. bioivt.com [bioivt.com]
- 15. nuvisan.com [nuvisan.com]
Methodological & Application
Application Notes: In Vitro Degradation Assay for PROTAC BTK Degrader-10
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from the cell.[1] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2] Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase involved in B-cell receptor signaling pathways, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[3][4] PROTAC BTK Degrader-10 is designed to induce the degradation of BTK, offering a powerful alternative to traditional inhibition.[5]
These application notes provide a detailed protocol for assessing the in vitro degradation of BTK in cultured cells following treatment with this compound. The primary method described is Western blotting, a robust technique to quantify the reduction in target protein levels.[6] The key efficacy parameters for a PROTAC, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), are determined from the resulting data.[6][7]
Mechanism of Action: PROTAC-Mediated BTK Degradation
This compound acts as a molecular bridge, simultaneously binding to BTK and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[8] This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of BTK.[8][9] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged BTK protein.[2][8]
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC BTK Degrader-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BTK Degrader-10 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively target Bruton's tyrosine kinase (BTK) for degradation. BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[1][2][3][4][5][6] Unlike traditional small molecule inhibitors that block the enzymatic activity of a protein, PROTACs eliminate the target protein entirely by hijacking the cell's ubiquitin-proteasome system.[7][][9][10] This offers a distinct and potentially more potent therapeutic strategy.
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[][11] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[7][][10] These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, including its mechanism of action, protocols for assessing its activity, and data presentation guidelines.
Mechanism of Action
The mechanism of this compound involves the formation of a ternary complex between the BTK protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BTK protein. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to a reduction in total BTK protein levels and subsequent inhibition of downstream signaling pathways.
Data Presentation
To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables.
| Parameter | Recommended Concentration Range | Recommended Incubation Time | Cell Line(s) | Assay Type |
| BTK Degradation (DC50) | 0.1 nM - 1 µM | 2 - 24 hours | B-cell lymphoma lines (e.g., TMD8, OCI-Ly10), Leukemia cell lines (e.g., MOLM-13) | Western Blot, ELISA |
| Cell Viability (IC50/GI50) | 1 nM - 10 µM | 48 - 72 hours | B-cell malignancy cell lines | MTT, CellTiter-Glo |
| Apoptosis Induction | 10 nM - 1 µM | 24 - 48 hours | Relevant cancer cell lines | Flow Cytometry (Annexin V/PI staining) |
| Target Engagement | 1 nM - 1 µM | 1 - 4 hours | Various | Co-Immunoprecipitation |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Appropriate complete cell culture medium for the chosen cell line
-
Cell line of interest (e.g., TMD8, OCI-Ly10, MOLM-13)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the 10 mM stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. A typical dose-response experiment might range from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at a concentration equal to the highest volume of the degrader used.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration based on the specific assay being performed (e.g., 2-24 hours for degradation studies, 48-72 hours for viability assays).
Western Blot for BTK Degradation
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-p-BTK (optional), and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody and the loading control antibody overnight at 4°C.[12][14][15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Wash the membrane again as described above.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control to determine the percentage of BTK degradation relative to the vehicle-treated control.
MTT Assay for Cell Viability
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general treatment protocol. Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[16][17][18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells and wash them with cold PBS.[19]
-
Cell Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.[19][20]
Visualizations
Caption: BTK Signaling Pathway and Mechanism of this compound.
Caption: General Experimental Workflow for Evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 9. researchgate.net [researchgate.net]
- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.com [abcam.com]
Application Note: Western Blot Protocol for BTK Degradation by PROTAC BTK Degrader-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a significant role in B-cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention. Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific proteins.[4][5] PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][6] This method of targeted protein removal, as opposed to simple inhibition, can offer advantages in potency, selectivity, and the ability to overcome resistance.[6][7]
PROTAC BTK Degrader-10 is a PROTAC designed to specifically target BTK for degradation.[8] This application note provides a detailed protocol for utilizing Western blotting to quantify the degradation of BTK in cultured cells upon treatment with this compound.
Signaling Pathway and Mechanism of Action
BTK is a key kinase downstream of the B-cell receptor.[1][9] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets like phospholipase Cγ2 (PLCγ2), leading to a cascade of signaling events that promote B-cell survival and proliferation.[1]
This compound leverages the ubiquitin-proteasome system to eliminate BTK. The degrader consists of a ligand that binds to BTK, a linker, and a ligand for an E3 ligase (e.g., Cereblon).[6][8] This tripartite complex formation brings BTK into proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[10]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The efficacy of a PROTAC is typically assessed by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). While specific data for "this compound" is limited in the provided search results, the table below illustrates typical quantitative data obtained for a potent BTK PROTAC, PTD10, in different cell lines.[11]
| Cell Line | PROTAC | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| Ramos | PTD10 | 0.5 | >95 | 17 |
| JeKo-1 | PTD10 | 0.6 | >95 | 17 |
This data is representative and should be determined empirically for this compound in the cell line of interest.
Experimental Protocol
This protocol outlines the necessary steps to evaluate the degradation of BTK in a selected cell line (e.g., Ramos, a human Burkitt's lymphoma cell line) after treatment with this compound.
Caption: Experimental workflow for Western blot analysis.
Materials and Reagents
-
Cell Line: Appropriate B-cell line (e.g., Ramos, JeKo-1).
-
PROTAC: this compound (dissolved in DMSO).[8]
-
Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Running Buffer: MOPS or MES SDS Running Buffer.
-
Transfer Buffer: Appropriate transfer buffer for wet or semi-dry transfer.
-
Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[14]
-
Primary Antibodies:
-
Rabbit anti-BTK antibody.
-
Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[15]
-
Imaging System: Chemiluminescence imager.
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Seed cells in 6-well plates.
-
Prepare serial dilutions of this compound in culture media. A common concentration range to test for a potent degrader is 0.1 nM to 1000 nM.[16] Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
Treat the cells and incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[10] A 17-24 hour incubation is often sufficient to observe maximal degradation.[16][17]
2. Cell Lysis and Protein Quantification
-
After incubation, harvest the cells by centrifugation.[18]
-
Wash the cell pellet twice with ice-cold PBS.[10]
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to the cell pellet.[19]
-
Incubate on ice for 30 minutes, vortexing occasionally.[18]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.[12]
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[10]
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer. A typical amount to load is 20-40 µg of protein per lane.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10][20]
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
4. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
Incubate the membrane with the primary antibody against BTK (diluted in blocking buffer) overnight at 4°C.[10][14]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Probe the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) by repeating steps 2-5 or by co-incubating with the BTK primary antibody if they are from different host species.
5. Detection and Data Analysis
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.[15]
-
Capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the band intensities for BTK and the loading control using densitometry software.
-
Normalize the BTK signal to the corresponding loading control signal for each sample.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50 value.
References
- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 7. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 8. This compound | PROTACs | 2988804-46-0 | Invivochem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorbyt.com [biorbyt.com]
- 13. bio-rad.com [bio-rad.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 19. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 20. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for PROTAC BTK Degrader-10: Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3][][5] PROTAC BTK Degrader-10 is a heterobifunctional molecule that specifically targets Bruton's tyrosine kinase (BTK) for degradation. BTK is a crucial non-receptor tyrosine kinase involved in B-cell development, activation, and proliferation, making it a key target in various B-cell malignancies and autoimmune diseases.[6][7][8] Unlike traditional small-molecule inhibitors that only block the protein's function, this compound facilitates the complete elimination of the BTK protein, potentially leading to a more profound and sustained therapeutic effect.[9][10]
This document provides detailed protocols for generating dose-response curves to characterize the efficacy of this compound by assessing its impact on BTK protein levels (DC₅₀) and cell viability (IC₅₀).
Mechanism of Action & Signaling Pathway
This compound functions by forming a ternary complex between BTK and an E3 ubiquitin ligase.[1] This induced proximity triggers the polyubiquitination of BTK, marking it for recognition and subsequent degradation by the 26S proteasome.[9] The degradation of BTK disrupts downstream signaling pathways critical for B-cell survival and proliferation, such as the B-cell receptor (BCR) signaling pathway.[11][6][7][12]
Data Presentation
The efficacy of this compound is quantified by its half-maximal degradation concentration (DC₅₀) and its half-maximal inhibitory concentration (IC₅₀) for cell viability.
Table 1: Degradation Potency (DC₅₀) of this compound
| Compound | Target | DC₅₀ (nM) | Cell Line |
| This compound | BTK | 0.5 | Ramos |
| This compound | BTK | 0.6 | JeKo-1 |
Note: Data is representative and may vary based on experimental conditions.[13][14]
Table 2: Cytotoxicity (IC₅₀) of this compound
| Compound | IC₅₀ (nM) | Cell Line | Assay Duration |
| This compound | 5.2 | Ramos | 72 hours |
| This compound | 8.9 | JeKo-1 | 72 hours |
Note: Data is representative and may vary based on experimental conditions.
Experimental Workflow
The general workflow for generating a dose-response curve for this compound involves cell culture, compound treatment, and subsequent analysis of protein degradation and cell viability.
Experimental Protocols
Protocol 1: Determination of DC₅₀ by Western Blot
This protocol details the procedure for quantifying BTK protein levels following treatment with this compound.
Materials:
-
Ramos or JeKo-1 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-β-actin (loading control)[8][15][16]
-
HRP-conjugated secondary antibody[15]
-
Enhanced chemiluminescence (ECL) substrate[15]
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range is 0.1 nM to 1 µM.[17] Include a DMSO vehicle control.
-
Treat cells with the diluted compound or vehicle and incubate for a predetermined time (e.g., 17-24 hours).[13]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli buffer and boil.[18]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[18][19]
-
Transfer the separated proteins to a PVDOT membrane.[18][19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[18]
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify band intensities using densitometry software. Normalize the BTK signal to the loading control.
-
Plot the normalized BTK levels against the log concentration of this compound and use a non-linear regression to calculate the DC₅₀ value.
-
Protocol 2: Determination of IC₅₀ by MTS Assay
This protocol describes how to assess cell viability after treatment with this compound using a colorimetric MTS assay.[21][22][23][24]
Materials:
-
Ramos or JeKo-1 cells
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[18] Include wells with medium only for background subtraction.
-
Incubate overnight at 37°C with 5% CO₂.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C with 5% CO₂.[1]
-
-
MTS Assay:
-
Data Acquisition and Analysis:
-
Record the absorbance at 490 nm using a multi-well spectrophotometer.[21][23][24]
-
Subtract the average background absorbance from all measurements.[25]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percent viability against the log concentration of this compound and use a non-linear regression to determine the IC₅₀ value.[1]
-
Alternative Protocol 2a: Determination of IC₅₀ by CellTox-Glo™ Luminescent Assay
This assay measures cytotoxicity by quantifying changes in membrane integrity.[26]
Materials:
-
Ramos or JeKo-1 cells
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTox-Glo™ Reagent
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.[1] Include control wells with medium only for background measurement.
-
Incubate overnight at 37°C with 5% CO₂.
-
Add the desired concentrations of this compound to the wells, including a vehicle control.
-
-
Incubation:
-
Incubate the plate for the chosen duration (e.g., 72 hours) at 37°C with 5% CO₂.[1]
-
-
CellTox-Glo™ Assay:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of CellTox-Glo™ Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
Conclusion
These protocols provide a comprehensive framework for characterizing the dose-dependent effects of this compound. By determining both the DC₅₀ for BTK degradation and the IC₅₀ for cell viability, researchers can effectively evaluate the potency and therapeutic potential of this novel protein degrader. Consistent and careful execution of these assays is crucial for generating reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 9. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. cohesionbio.com [cohesionbio.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
Application Notes and Protocols for In Vivo Experimental Design with PROTAC BTK Degrader-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's own cellular machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][]
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in the proliferation, differentiation, and survival of B-cells.[4][5][6] Its dysregulation is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, making it a prime therapeutic target.[7][8] PROTAC BTK Degrader-10 is a PROTAC designed to specifically target BTK for degradation, offering a potential therapeutic strategy for these conditions.[9] Unlike traditional inhibitors that only block the protein's function, BTK degraders aim to remove the protein entirely, which may offer a more profound and durable response and potentially overcome resistance mechanisms associated with inhibitors.[10]
These application notes provide a comprehensive guide for the in vivo experimental design and execution of studies involving this compound, based on established methodologies for BTK-targeting PROTACs.
Mechanism of Action and Signaling Pathway
This compound functions by inducing the degradation of BTK through the ubiquitin-proteasome system.[11] One end of the molecule binds to BTK, while the other end recruits an E3 ligase, such as Cereblon.[9][12] This proximity leads to the ubiquitination of BTK, which is then recognized and degraded by the proteasome.[13] The degradation of BTK disrupts the B-cell receptor signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.[8][14]
BTK Signaling Pathway Diagram
Caption: BTK signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of BTK-targeting PROTACs in xenograft models. These tables are provided as a template for data presentation and the values are illustrative.
Table 1: In Vivo Efficacy in B-Cell Lymphoma Xenograft Model
| Animal Model | Cell Line | Dosage (mg/kg) | Administration Route | Dosing Schedule | Duration (days) | Outcome (Tumor Growth Inhibition %) |
| Nude Mice | TMD-8 | 3 | Oral (p.o.) | Once daily | 14 | 85% |
| Nude Mice | TMD-8 | 10 | Oral (p.o.) | Once daily | 14 | Complete Regression |
| SCID Mice | REC-1 | 5 | Intraperitoneal (i.p.) | Twice weekly | 21 | 70% |
Table 2: In Vivo Pharmacodynamic Effects
| Animal Model | Treatment Group (mg/kg) | Tissue | Time Point (post-dose) | Biomarker | Result (% Degradation vs. Vehicle) |
| Nude Mice | 10 (single dose) | Tumor | 24 hours | BTK Protein Level | >90% |
| Nude Mice | 10 (single dose) | Spleen | 24 hours | BTK Protein Level | >85% |
| Nude Mice | 10 (daily for 7 days) | Tumor | 24 hours post last dose | Phospho-BTK (Y223) | >95% reduction |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
PROTACs often have low aqueous solubility, requiring specific formulations for in vivo administration.[15][16]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl) or Phosphate-buffered saline (PBS), sterile
-
Sterile conical tubes and syringes
-
-
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation): [9]
-
Calculate the required amount of this compound for the desired final concentration and total volume.
-
Prepare a stock solution by dissolving the degrader in DMSO.
-
In a sterile conical tube, add PEG300 and Tween-80 to the DMSO stock solution and mix thoroughly until homogenous.
-
Slowly add the saline or PBS dropwise while vortexing to prevent precipitation.
-
The final formulation should be a clear, stable solution. Prepare fresh before each administration.
-
Protocol 2: Xenograft Tumor Model and Efficacy Study
-
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.
-
-
Cell Line:
-
A suitable B-cell malignancy cell line expressing BTK, such as TMD-8 (diffuse large B-cell lymphoma) or REC-1 (mantle cell lymphoma).[14]
-
-
Implantation Procedure:
-
Culture cells under standard conditions.
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS. A 1:1 mixture with Matrigel can aid initial tumor growth.[17]
-
Subcutaneously inject 5-10 million cells (in a volume of 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.[1]
-
Monitor animal body weight and general health throughout the study.
-
Once tumors reach the desired size, randomize mice into vehicle control and treatment groups.
-
Administer the prepared this compound formulation or vehicle control according to the planned dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Protocol 3: Pharmacodynamic (PD) Analysis
-
Objective: To confirm target engagement and degradation in vivo.
-
Procedure:
-
At specified time points after single or multiple doses, euthanize a subset of animals from each group.
-
Harvest tumors and/or surrogate tissues (e.g., spleen).
-
For Western Blot analysis:
-
Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BTK, phospho-BTK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize bands using a chemiluminescence detection system.
-
Quantify band intensity to determine the percentage of BTK degradation relative to the vehicle control group.
-
-
For Immunohistochemistry (IHC):
-
Fix tissues in formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks and mount on slides.
-
Perform antigen retrieval and stain with an antibody specific for BTK.
-
Visualize and score the staining intensity to assess BTK protein levels in the tissue.
-
-
Experimental Workflow and Logic Diagrams
In Vivo Efficacy Study Workflow
Caption: Workflow for an in vivo xenograft efficacy study.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Logic
Caption: Logical relationship between PK, PD, and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | PROTACs | 2988804-46-0 | Invivochem [invivochem.com]
- 10. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 11. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 12. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Pharmacokinetic Analysis of PROTAC BTK Degrader-10 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the pharmacokinetic (PK) analysis of PROTAC BTK (Bruton's tyrosine kinase) degraders in mouse models, with a specific focus on providing representative data and protocols applicable to compounds like PROTAC BTK Degrader-10. Given that specific public domain pharmacokinetic data for "this compound" is limited, this guide utilizes data from closely related BTK PROTACs to illustrate the key concepts and experimental procedures.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies.[1][3] BTK PROTACs offer a promising strategy to overcome resistance to traditional BTK inhibitors by eliminating the entire protein.[3][4] Understanding the pharmacokinetic profiles of these degraders is essential for their preclinical and clinical development.
Mechanism of Action: PROTAC-Mediated BTK Degradation
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][5]
Pharmacokinetic Data Summary
The following table summarizes the pharmacokinetic parameters of a representative BTK PROTAC, PROTAC BTK Degrader-1 , in ICR mice after intravenous (IV) and oral (PO) administration. This data provides a reference for the expected pharmacokinetic profile of similar BTK degraders.
| Parameter | IV Administration (2 mg/kg) | PO Administration (100 mg/kg) |
| Tmax (h) | - | 1.00 |
| Cmax (ng/mL) | - | 3089 |
| T½ (h) | 3.7 | 8.3 |
| AUC₀-t (ng/mL·h) | 2827 | 16894 |
| AUC₀-∞ (ng/mL·h) | 2845 | 17070 |
| Vdss (L/kg) | 3.1 | - |
| CL (mL/min/kg) | 11.7 | - |
| MRT (h) | - | 4.5 |
| F (%) | - | 12 |
| Data sourced from MedChemExpress for PROTAC BTK Degrader-1 (Compound C13)[6]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible pharmacokinetic studies. Below are generalized protocols for the in vivo analysis of BTK PROTACs in mouse models.
Animal Models and Husbandry
-
Species/Strain: ICR mice are commonly used for initial PK screening. For efficacy studies, xenograft models using human B-cell lymphoma cell lines (e.g., OCI-ly10, TMD-8) in immunocompromised mice (e.g., NOD-SCID) are employed.[7][8]
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimatization: Mice should be allowed to acclimatize for at least one week before the start of the experiment.
Formulation and Dosing
-
Formulation: The PROTAC degrader is typically formulated for both oral and intravenous administration.
-
Dosing:
Sample Collection
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collection Method: Blood is typically collected from the saphenous vein or via cardiac puncture for terminal collection.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying the concentration of the PROTAC in plasma samples.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The supernatant is injected into the LC-MS/MS system for analysis. A calibration curve is generated using known concentrations of the PROTAC to quantify the levels in the study samples.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Key Parameters: The analysis will yield key parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (T½), clearance (CL), and volume of distribution (Vd). For oral dosing, oral bioavailability (F%) is also determined.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of a BTK PROTAC in a mouse model.
Conclusion
The pharmacokinetic analysis of PROTAC BTK degraders in mouse models is a critical step in their preclinical development. The protocols and data presented here provide a foundational understanding for researchers in this field. While specific parameters will vary between different PROTAC molecules, the methodologies for their evaluation remain consistent. The successful development of orally bioavailable BTK PROTACs with favorable pharmacokinetic properties, such as UBX-382, highlights the potential of this therapeutic modality in treating B-cell malignancies.[8] Further in vivo studies are essential to fully characterize the efficacy and safety of novel BTK degraders like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | PROTACs | 2988804-46-0 | Invivochem [invivochem.com]
Application Note: Flow Cytometry Analysis of BTK Degradation Following PROTAC BTK Degrader-10 Treatment
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and drug discovery.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutics that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[][2] A PROTAC molecule is a heterobifunctional chimera consisting of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2]
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, activation, and proliferation.[4] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[4][5][6][7] PROTAC-mediated degradation of BTK offers a therapeutic advantage over traditional small-molecule inhibition by eliminating the entire protein, potentially overcoming resistance mechanisms and improving efficacy.[8][9]
Flow cytometry is a powerful, high-throughput technique for the quantitative analysis of intracellular proteins at the single-cell level.[10][11] It is an indispensable tool for evaluating the efficacy of PROTACs by directly measuring the reduction in target protein levels within cell populations.[10][11] This application note provides a detailed protocol for assessing the degradation of BTK in cell lines or primary cells treated with PROTAC BTK Degrader-10 using intracellular flow cytometry.
Principle of the Assay
This protocol employs intracellular flow cytometry to quantify the amount of BTK protein in individual cells following treatment with a BTK-targeting PROTAC. Cells are treated with varying concentrations of the degrader. After treatment, the cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular antigens. A primary antibody specific to BTK is used, followed by a fluorescently labeled secondary antibody. The fluorescence intensity of each cell, which is proportional to the amount of BTK protein, is then measured by a flow cytometer. By comparing the mean fluorescence intensity (MFI) of treated cells to untreated controls, the percentage of BTK degradation can be precisely determined.[11]
Diagrams
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated BTK protein degradation.
Simplified BTK Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK.
Flow Cytometry Experimental Workflow
References
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 9. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 11. benchchem.com [benchchem.com]
Preparing PROTAC BTK Degrader-10 for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the body's own ubiquitin-proteasome system.[1][2][3] This approach offers a distinct advantage over traditional inhibitors by enabling the degradation of the entire protein, potentially leading to a more profound and durable therapeutic effect and overcoming resistance mechanisms associated with kinase inhibitors.[4][5] Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell malignancies and autoimmune diseases.[6][7][8] PROTAC BTK degraders represent a promising strategy to target BTK more effectively.[2][5]
This document provides detailed application notes and protocols for the preparation and in vivo evaluation of PROTAC BTK Degrader-10, a representative BTK-targeting PROTAC, in animal models. These guidelines are intended to assist researchers in designing and executing preclinical studies to assess the pharmacokinetics, pharmacodynamics, and efficacy of this class of molecules.
Mechanism of Action of BTK PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (in this case, BTK), a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[2][9][10] The formation of a ternary complex between BTK, the PROTAC, and the E3 ligase leads to the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[2][10] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2][5]
Figure 1: Mechanism of PROTAC-mediated BTK degradation.
BTK Signaling Pathway
BTK is a key kinase in the BCR signaling cascade, which is essential for B-cell proliferation, differentiation, and survival.[6][7] Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB, NFAT, and MAPK, driving cellular responses.[6][7] By degrading BTK, PROTACs effectively shut down this entire signaling pathway.
Figure 2: Overview of the BTK signaling pathway and the point of intervention for this compound.
Formulation and Preparation for In Vivo Studies
Due to their molecular size and physicochemical properties, PROTACs often exhibit challenges with solubility and bioavailability.[9][11][12] Therefore, appropriate formulation is critical for successful in vivo evaluation.
Formulation Development Workflow
Figure 3: Workflow for the formulation of this compound.
Recommended Vehicle Composition
The following table summarizes common vehicle components for PROTAC administration in animal studies. The final selection should be based on experimental determination of the optimal formulation for this compound.
| Component | Purpose | Typical Concentration Range | Reference |
| Solvents | |||
| PEG 400 | Solubilizing agent | 10-60% | [13] |
| DMSO | Solubilizing agent | 5-10% (Toxicity concern) | [13] |
| Ethanol | Co-solvent | 5-10% | [13] |
| Surfactants | |||
| Tween 80 | Enhances solubility and stability | 0.5-5% | [11] |
| Kolliphor HS 15 | Solubilizer and emulsifier | 2-10% | [11] |
| Aqueous Phase | |||
| Saline (0.9% NaCl) | Vehicle base | q.s. to 100% | [14] |
| 5% Dextrose in Water (D5W) | Vehicle base | q.s. to 100% | [14] |
| Citrate Buffer (pH 3-4) | pH adjustment for stability | As needed | [11] |
| Suspending Agents | |||
| Methylcellulose (0.5%) | For oral suspensions | 0.5% w/v | [14] |
| Carboxymethyl cellulose (B213188) (CMC) | For oral suspensions | 0.5-1% w/v |
Protocol for Preparation of Dosing Solution (Example for Intravenous Administration)
-
Weigh the required amount of this compound in a sterile vial.
-
Add the organic solvent(s) (e.g., DMSO, PEG 400) and vortex until the compound is completely dissolved.
-
Add the surfactant(s) (e.g., Tween 80) and mix thoroughly.
-
Slowly add the aqueous phase (e.g., saline) dropwise while vortexing to prevent precipitation.
-
Adjust the final volume with the aqueous phase.
-
Visually inspect the solution for any precipitation or cloudiness. The final solution should be clear.
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Store the dosing solution at 2-8°C and use within 24 hours of preparation.
In Vivo Study Protocols
The following are representative protocols for pharmacokinetic, pharmacodynamic, and efficacy studies in mice.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Animal Model: Male CD-1 mice (8-10 weeks old)
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg)
-
Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg)
Protocol:
-
Administer this compound to the respective groups.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability).
| PK Parameter | Description | Example Value (Illustrative) |
| Cmax | Maximum plasma concentration | IV: 500 ng/mL; PO: 150 ng/mL |
| Tmax | Time to reach Cmax | IV: 0.083 hr; PO: 1 hr |
| AUC(0-t) | Area under the curve from time 0 to the last measurable time point | IV: 800 nghr/mL; PO: 600 nghr/mL |
| t1/2 | Half-life | 4 hours |
| Bioavailability (%) | Fraction of the administered dose that reaches systemic circulation | 75% |
Pharmacodynamic (PD) Study
Objective: To assess the extent and duration of BTK protein degradation in relevant tissues.
Animal Model: Male C57BL/6 mice (8-10 weeks old)
Groups:
-
Group 1: Vehicle control
-
Group 2-4: this compound at different dose levels (e.g., 1, 3, 10 mg/kg)
Protocol:
-
Administer a single dose of vehicle or this compound.
-
Euthanize mice at various time points (e.g., 4, 8, 24, 48, 72 hours post-dose).
-
Collect tissues of interest (e.g., spleen, lymph nodes, tumor).
-
Prepare tissue lysates.
-
Determine BTK protein levels by Western blot or mass spectrometry.
-
Quantify BTK degradation relative to the vehicle control group.
| Dose (mg/kg) | Time Point (hr) | Tissue | BTK Degradation (%) |
| 1 | 24 | Spleen | >75% |
| 3 | 24 | Spleen | >90% |
| 10 | 24 | Spleen | >95% |
| 10 | 48 | Spleen | >80% |
| 10 | 72 | Spleen | >50% |
Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Animal Model: Immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous tumors from a human B-cell lymphoma cell line (e.g., TMD-8).[15]
Protocol:
-
Inoculate mice with tumor cells.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.[14]
-
Treatment groups may include:
-
Vehicle control
-
This compound (e.g., 10 mg/kg, daily oral gavage)
-
Standard-of-care BTK inhibitor (e.g., ibrutinib)
-
-
Measure tumor volume and body weight 2-3 times per week.[14]
-
At the end of the study, euthanize mice and excise tumors for weight measurement and pharmacodynamic analysis (BTK levels).[14]
-
Calculate Tumor Growth Inhibition (TGI).
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 | - |
| This compound | 10 mg/kg, QD, PO | 300 | 80 |
| Ibrutinib | 25 mg/kg, QD, PO | 600 | 60 |
Conclusion
The successful preclinical development of this compound relies on careful formulation and a systematic in vivo evaluation of its pharmacokinetic, pharmacodynamic, and efficacy profiles. The protocols and data presented herein provide a comprehensive framework for researchers to advance the understanding and application of this promising therapeutic modality. It is crucial to adapt these general guidelines to the specific properties of this compound and the experimental questions being addressed.
References
- 1. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC BTK Degrader-10 for Overcoming Ibrutinib Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies.[1][2][3] Ibrutinib (B1684441), a first-generation covalent BTK inhibitor, has demonstrated significant clinical efficacy.[2][4] However, the emergence of resistance, most commonly through a C481S mutation in the BTK active site, limits its long-term effectiveness.[1][5][6] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome this resistance by inducing the degradation of the target protein rather than inhibiting it.[7][8]
PROTAC BTK Degrader-10 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively degrade both wild-type and mutant BTK.[6][9] It consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.[10][11] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BTK, effectively eliminating the protein from the cell.[6][11] These application notes provide detailed protocols for utilizing this compound to study and overcome ibrutinib resistance in cancer cell lines.
Data Presentation
Table 1: In Vitro Potency of Representative PROTAC BTK Degraders
| Compound | Target | DC₅₀ (nM) | Cell Line | Key Findings |
| MT-802 | BTK (Wild-Type & C481S) | 9.1 | C481S mutant cells | Potent and rapid degradation of both wild-type and C481S BTK.[5] Binds to fewer off-target kinases than ibrutinib.[5] |
| P13I | BTK (Wild-Type & C481S) | 9.2 (WT), 30 (C481S) | Not Specified | Induces significant degradation of wild-type and C481S BTK.[1] |
| L18I | BTK (Various Mutants) | < 30 | Not Specified | Improved aqueous solubility compared to P13I and degrades various BTK mutants.[1] |
| PTD10 | BTK | 0.5 | Ramos, JeKo-1 | Highly potent BTK degrader that inhibits cell growth and induces apoptosis.[12] |
Table 2: Comparison of this compound and Ibrutinib
| Feature | This compound | Ibrutinib |
| Mechanism of Action | Catalytic degradation of BTK protein[6][8] | Occupancy-based inhibition of BTK kinase activity[1] |
| Effect on BTK C481S Mutant | Effective degradation[5][13] | Reduced or no activity[1][5] |
| Potential for Resistance | Less susceptible to resistance from target mutation[8] | Resistance through target mutation (e.g., C481S)[1][6] |
| Cellular Effect | Complete removal of BTK protein, including non-catalytic functions[7] | Inhibition of BTK's kinase function[14] |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 7. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. X-MOL [x-mol.net]
- 14. BTK Degrader May Target Treatment Resistance in Patients With CLL - The ASCO Post [ascopost.com]
Troubleshooting & Optimization
troubleshooting PROTAC BTK Degrader-10 western blot results
Welcome to the technical support center for PROTAC BTK Degrader-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during western blot analysis of Bruton's tyrosine kinase (BTK) degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to induce the selective degradation of BTK.[1][2][3] It consists of a ligand that binds to the BTK protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] By bringing BTK into close proximity with the E3 ligase, the degrader facilitates the ubiquitination of BTK, marking it for destruction by the cell's proteasome.[1][2][4][5] This catalytic mechanism allows for the removal of the target protein rather than just inhibiting its function.[1][5][6]
Q2: What is the expected outcome of a successful BTK degradation experiment?
A successful experiment will show a dose-dependent decrease in the intensity of the BTK band on a western blot in cells treated with this compound compared to vehicle-treated control cells. A loading control, such as GAPDH or β-actin, should remain consistent across all lanes.
Q3: How can I quantify the degradation of BTK?
The intensity of the bands on the western blot can be quantified using densitometry software.[3][7] The level of the target protein is normalized to the corresponding loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[3]
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway.
Troubleshooting Guide
This guide addresses common issues observed during western blot analysis of BTK degradation.
Problem 1: Weak or No BTK Signal in Control Lane
| Possible Cause | Recommended Solution |
| Low Protein Expression | Confirm that the cell line used expresses sufficient levels of BTK.[8] Consider using a positive control cell line known to have high BTK expression.[9] |
| Poor Antibody Performance | Ensure the primary antibody is validated for western blotting and is specific for BTK.[10] Titrate the antibody to find the optimal concentration.[10][11] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using Ponceau S staining.[7][10] For large proteins like BTK (~77 kDa), ensure adequate transfer time and appropriate membrane pore size (e.g., 0.45 µm).[12] |
| Insufficient Protein Load | Increase the amount of total protein loaded per lane (20-40 µg is a common starting point).[7][8] |
| Sample Degradation | Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer.[11][12][13] |
Problem 2: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C.[13] Use 5% non-fat dry milk or BSA in TBST as a blocking agent.[10][13] |
| Antibody Concentration Too High | Perform a dilution series for both primary and secondary antibodies to determine the optimal concentration that maximizes the signal-to-noise ratio.[13][14] |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 3-5 washes for 5-15 minutes each) with a sufficient volume of wash buffer (e.g., TBST).[13] |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire blotting process, as drying can cause irreversible non-specific antibody binding.[13] |
| Overexposure | Reduce the exposure time or the amount of ECL substrate used.[13][14] |
Problem 3: No Degradation of BTK Observed with PROTAC Treatment
| Possible Cause | Recommended Solution |
| PROTAC Inactivity | Confirm the identity and purity of the this compound. Ensure it is properly solubilized and stored. |
| Suboptimal Treatment Conditions | Optimize the concentration and incubation time of the PROTAC. Perform a dose-response and time-course experiment to determine the optimal conditions for BTK degradation. |
| Cell Line Resistance | The chosen cell line may lack the necessary E3 ligase or other components of the ubiquitin-proteasome system required for PROTAC-mediated degradation. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome. As a control, co-treatment with a proteasome inhibitor like bortezomib (B1684674) should rescue BTK from degradation.[15][16] |
Problem 4: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Variability in Cell Culture | Maintain consistent cell passage numbers, confluency, and treatment conditions for all experiments. |
| Inconsistent Protein Loading | Accurately determine protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes.[7] Always normalize to a loading control. |
| Buffer and Reagent Variability | Prepare fresh buffers for each experiment, especially running and transfer buffers.[12][13] |
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting western blots.
Experimental Protocols
Protocol 1: Cell Treatment and Lysate Preparation
-
Cell Culture: Seed a suitable cell line (e.g., Ramos cells) at a density of 1 x 10^6 cells/mL in complete culture medium and incubate for 24 hours.[7]
-
PROTAC Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4-24 hours).[7][15] Include a vehicle-only control (e.g., DMSO).[7]
-
Cell Lysis:
-
Harvest cells by centrifugation and wash the cell pellet with ice-cold PBS.[7]
-
Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.[7]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant to a new pre-chilled tube.[7]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
Protocol 2: Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3][7]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3] Confirm successful transfer by Ponceau S staining.[7]
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3][7]
-
Incubate the membrane with the primary antibody against BTK (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST for 10 minutes each.[7]
-
-
Detection and Analysis:
Quantitative Data Summary
Table 1: Example Dose-Response of this compound on BTK Levels
| PROTAC Conc. (nM) | Normalized BTK Level (Relative to Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 500 | 0.08 | 92% |
| 1000 | 0.07 | 93% |
From this data, a DC50 value of approximately 11 nM and a Dmax of >90% can be estimated.
Table 2: Time-Course of BTK Degradation with 100 nM this compound
| Treatment Time (hours) | Normalized BTK Level (Relative to 0h) | % Degradation |
| 0 | 1.00 | 0% |
| 2 | 0.65 | 35% |
| 4 | 0.30 | 70% |
| 8 | 0.12 | 88% |
| 16 | 0.09 | 91% |
| 24 | 0.08 | 92% |
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
optimizing PROTAC BTK Degrader-10 treatment duration
Technical Support Center: PROTAC BTK Degrader-10
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered when optimizing the treatment duration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration to achieve maximal BTK degradation with Degrader-10?
The optimal treatment duration is cell-line specific and depends on the intrinsic protein turnover rate. It is crucial to perform a time-course experiment to determine the time point of maximal degradation (Dmax). Typically, significant degradation is observed within 4 to 24 hours.[1][2] Shorter treatment times (<6-8 hours) are often used in proteomics studies to distinguish direct targets from downstream secondary effects.[1][3]
Q2: How long does it take for BTK protein levels to recover after washing out Degrader-10?
BTK protein recovery depends on the cell line's protein synthesis rate and the complete washout of the compound. A washout experiment is essential to determine the duration of the pharmacodynamic effect.[4] In some cell lines, sustained degradation can be observed for up to 24 hours post-washout.[5] This provides insights into the required dosing frequency for in vivo studies.
Q3: I'm observing a bell-shaped dose-response curve (the "hook effect"). What does this mean for determining treatment duration?
The hook effect, where degradation decreases at high concentrations, is a known phenomenon for PROTACs.[6][7] It occurs due to the formation of non-productive binary complexes instead of the necessary ternary complex (BTK-Degrader-10-E3 Ligase).[4][6] When determining treatment duration, it's critical to use a concentration that is on the optimal, left side of the bell curve to ensure you are observing maximal, ternary complex-driven degradation. Performing a wide dose-response experiment is the first step before proceeding to time-course studies.[6]
Q4: Should I use continuous or intermittent treatment with Degrader-10 in my multi-day cell culture experiment?
The choice between continuous and intermittent dosing depends on the rate of BTK protein recovery. If BTK levels recover quickly after compound washout (e.g., within 24 hours), continuous exposure may be necessary to maintain suppression.[5] However, if degradation is sustained long after washout, intermittent dosing could be sufficient, which can help mitigate potential off-target effects or cellular stress from long-term treatment. A preliminary washout experiment will guide this decision.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No BTK degradation observed at any time point. | 1. Poor Cell Permeability: Degrader-10 may not be entering the cells efficiently.[6] 2. Lack of Ternary Complex Formation: The PROTAC may not effectively bring BTK and the E3 ligase together.[7] 3. Low E3 Ligase Expression: The specific E3 ligase recruited by Degrader-10 may not be sufficiently expressed in your cell model.[7][8] 4. Compound Instability: Degrader-10 may be unstable in the cell culture medium over the experiment's duration.[6] | 1. Perform cell permeability assays. If permeability is low, consider formulation strategies.[6] 2. Conduct biophysical assays (e.g., TR-FRET) to confirm ternary complex formation in vitro.[4][6] 3. Verify the expression of the target E3 ligase (e.g., Cereblon, VHL) in your cells via Western blot or qPCR.[7] 4. Assess the chemical stability of Degrader-10 in your specific culture medium over time.[6] |
| High variability in BTK degradation between replicate experiments. | Inconsistent Cell Culture Conditions: Cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system.[6] | Standardize cell culture protocols. Use cells within a consistent and narrow passage number range and ensure uniform seeding density and confluency at the time of treatment.[6] |
| Initial degradation is observed, but BTK levels recover despite the continuous presence of Degrader-10. | Cellular Adaptation/Resistance: Cells may be upregulating BTK synthesis or developing other compensatory mechanisms. | Measure BTK mRNA levels by qPCR to check for transcriptional upregulation. Perform proteomic analysis to identify changes in protein networks that could indicate resistance pathways. |
| Maximal degradation (Dmax) is low (e.g., <80%). | 1. Suboptimal Linker: The linker length or composition may not allow for an optimal orientation of BTK and the E3 ligase for efficient ubiquitination.[7] 2. Equilibrium of Degradation and Synthesis: The rate of degradation may be closely matched by the rate of new BTK protein synthesis. | 1. If possible, test analogs of Degrader-10 with different linkers.[6] 2. Combine Degrader-10 treatment with a transcription or translation inhibitor (e.g., actinomycin (B1170597) D, cycloheximide) in a short-term experiment to isolate the degradation rate. |
Experimental Protocols
Time-Course Experiment to Determine Optimal Treatment Duration
This protocol determines the time required to achieve maximal degradation (Dmax) of BTK protein.
Methodology:
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the logarithmic growth phase and will not become over-confluent during the longest time point.
-
Treatment: Treat cells with a predetermined optimal concentration of this compound (ideally at or near the DC90 value, avoiding the hook effect). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours) post-treatment.
-
Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Western Blot Analysis: Normalize protein amounts for all samples. Perform SDS-PAGE and Western blotting to detect BTK and a loading control (e.g., β-actin, GAPDH).
-
Densitometry: Quantify band intensity. Normalize the BTK signal to the loading control for each time point. Calculate the percentage of remaining BTK relative to the vehicle-treated control at the corresponding time point. The time point with the lowest percentage of remaining BTK is the optimal duration.
Washout Experiment to Assess Duration of Effect
This protocol evaluates the rate of BTK protein re-synthesis after the removal of Degrader-10.
Methodology:
-
Treatment: Treat cells with the optimal concentration of Degrader-10 for the optimal duration determined in the time-course experiment (e.g., 24 hours).
-
Washout: After the treatment period, remove the media. Gently wash the cells three times with sterile PBS to remove any residual compound.[5]
-
Recovery: Add fresh, compound-free culture medium.
-
Time Points: Harvest cell lysates at various time points post-washout (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analysis: Perform Western blot analysis as described above to monitor the reappearance of the BTK protein signal over time.
Quantitative Data Summary
The following tables contain representative data for illustrative purposes and should be generated for your specific cell line and experimental conditions.
Table 1: Time-Dependent Degradation of BTK (Example data for Ramos cells treated with 100 nM Degrader-10)
| Treatment Duration (hours) | Mean BTK Level (% of Vehicle Control) | Standard Deviation |
| 0 | 100% | N/A |
| 2 | 75% | ± 5.2% |
| 4 | 48% | ± 4.1% |
| 8 | 21% | ± 3.5% |
| 16 | 6% | ± 2.1% |
| 24 | 5% | ± 1.8% |
| 48 | 7% | ± 2.5% |
Table 2: BTK Protein Recovery After Degrader-10 Washout (Example data for Ramos cells treated with 100 nM Degrader-10 for 24h, followed by washout)
| Time After Washout (hours) | Mean BTK Level (% of Vehicle Control) | Standard Deviation |
| 0 | 5% | ± 1.9% |
| 4 | 15% | ± 3.3% |
| 8 | 35% | ± 4.0% |
| 12 | 55% | ± 5.1% |
| 24 | 85% | ± 6.2% |
| 48 | 98% | ± 4.8% |
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting workflow for lack of BTK degradation.
References
how to overcome the hook effect with PROTAC BTK Degrader-10
Welcome to the technical support center for PROTAC BTK Degrader-10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound, with a specific focus on overcoming the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and why is it observed with this compound?
The "hook effect" is a phenomenon observed in experiments with proteolysis-targeting chimeras (PROTACs) where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve.[3]
This effect occurs because PROTACs, including BTK Degrader-10, function by forming a ternary complex, which consists of the target protein (BTK), the PROTAC molecule, and an E3 ligase.[3][] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes—either with BTK alone or the E3 ligase alone.[2][3] These binary complexes are unable to initiate the degradation process and they compete with the formation of the productive ternary complex, thus reducing the overall degradation efficiency.[2]
Q2: At what concentrations is the hook effect typically observed for PROTACs like BTK Degrader-10?
The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, the target protein, the E3 ligase involved, and the cell line being used.[3] Generally, for many PROTACs, the hook effect is observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[3] To properly identify the optimal concentration for degradation and the onset of the hook effect, it is essential to perform a wide dose-response experiment, spanning from picomolar to high micromolar ranges.[3]
Q3: What are the primary consequences of the hook effect in my experimental results?
Q4: How can I mitigate or overcome the hook effect in my experiments with this compound?
There are several strategies to manage the hook effect:
-
Optimize Concentration: The most straightforward approach is to perform a comprehensive dose-response study to identify the optimal concentration range for maximum degradation before the hook effect begins.[1]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity in the formation of the ternary complex can help stabilize it over the binary complexes, which can in turn reduce the hook effect.[1] This often involves modifications to the linker.[5]
-
Biophysical Assays: Techniques such as TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex at various PROTAC concentrations.[1] This can provide a better understanding of the relationship between ternary complex formation and the degradation profile you are observing.[1]
Troubleshooting Guides
Problem: A bell-shaped dose-response curve is observed, indicating a significant hook effect.
Possible Cause: The concentrations of this compound used in the experiment are too high, leading to the formation of non-productive binary complexes.[6]
Solutions:
-
Perform a Wide-Range Dose-Response Experiment: It is crucial to test a broad range of concentrations, from very low (picomolar) to very high (micromolar), to fully characterize the degradation profile.[6] This will help in identifying the optimal concentration for maximal degradation (Dmax) and the point at which the hook effect begins.[3]
-
Biophysical Confirmation of Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the BTK-PROTAC-E3 ligase ternary complex across a range of concentrations. This can help correlate ternary complex formation with the observed degradation.[6]
-
Time-Course Experiment: The kinetics of degradation can vary. Performing a time-course experiment at a fixed, optimal concentration of the PROTAC can help determine the ideal incubation time for maximal degradation.[3]
Data Presentation
Table 1: Example Dose-Response Data for this compound Exhibiting a Hook Effect
| This compound Concentration (nM) | % BTK Protein Degradation | Observation |
| 0.1 | 10% | Minimal degradation |
| 1 | 40% | Increasing degradation |
| 10 | 80% | Near-maximal degradation |
| 100 | 95% (Dmax) | Optimal degradation |
| 1000 | 65% | Onset of hook effect |
| 10000 | 30% | Pronounced hook effect |
Table 2: Comparison of Degradation Parameters for Different BTK PROTACs
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| BTK Degrader-10 | 5 | 95 | Pronounced hook effect above 100 nM |
| BTK Degrader-11 (Optimized Linker) | 8 | 98 | Minimal hook effect up to 10 µM |
Experimental Protocols
Protocol 1: Western Blotting for Quantifying BTK Degradation
This protocol details the steps to measure the degradation of the BTK protein after treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells at the desired density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2, 4, 8, 24 hours). Be sure to include a vehicle control, such as DMSO.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer that has been supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Separate the proteins using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane using 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to BTK.
-
To ensure equal protein loading, also probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is for confirming the formation of the BTK-PROTAC-E3 ligase ternary complex in cells.
Methodology:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Western Blotting:
-
Wash the beads to remove non-bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted samples by Western blotting using antibodies against BTK and the E3 ligase to confirm the presence of both proteins in the complex.
-
Visualizations
Caption: Simplified BTK signaling pathway leading to cell proliferation and survival.
Caption: A logical workflow for troubleshooting the hook effect with PROTACs.
Caption: Ternary vs. binary complex formation in the PROTAC hook effect.
References
Technical Support Center: PROTAC BTK Degrader-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BTK Degrader-10. The information is designed to address common challenges, with a particular focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] It is primarily used in research for studying B-cell dysregulation and holds potential for applications in conditions like chronic lymphocytic leukemia (CLL).[2][3] The molecule consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate BTK.[2]
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into aqueous buffers. What is causing this?
This is a common issue with many PROTACs, which are often large, complex molecules with high molecular weight and significant lipophilicity.[4][5][6] These characteristics frequently lead to poor aqueous solubility.[5] When a concentrated DMSO stock is diluted into an aqueous medium like phosphate-buffered saline (PBS) or cell culture media, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[4]
Q3: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to address the poor solubility of this compound. Below are some recommended approaches, ranging from simple adjustments to more advanced formulation techniques.
Initial Troubleshooting Steps:
-
Optimize DMSO Concentration: While this compound is soluble in DMSO[1][3], it's crucial to minimize the final DMSO concentration in your cellular assays, as it can be toxic to cells. Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%.[4]
-
Gentle Heating and Sonication: To aid dissolution, you can gently warm the stock solution to 37°C for 5-10 minutes.[4] Subsequently, using an ultrasonic bath for a short period (5-15 minutes) can help break down smaller aggregates and improve solubility.[4] Always visually inspect the solution for any remaining precipitate before use.[4]
Advanced Formulation Strategies:
-
Use of Co-solvents: For more challenging solubility issues, employing co-solvents can be highly effective. A common approach involves creating a more complex vehicle for your working solutions.
-
Lipid-Based Formulations: For in vivo oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These formulations incorporate the PROTAC into oils and surfactants that form fine droplets upon contact with aqueous media, enhancing dissolution and absorption.[5]
-
Amorphous Solid Dispersions (ASDs): This advanced technique involves dispersing the PROTAC in a polymer matrix, such as HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate).[4] This prevents crystallization and maintains the PROTAC in a higher-energy, more soluble amorphous state.[4] This is typically achieved through methods like spray drying or hot-melt extrusion.[4]
Q4: What are the potential downstream consequences of poor solubility in my experiments?
Poor solubility can significantly impact the accuracy and reproducibility of your results. Common consequences include:
-
Underestimation of Potency: If the compound precipitates in the assay, the actual concentration in solution will be lower than intended, leading to an underestimation of its potency (e.g., DC50, IC50).[5]
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration in stock solutions and assay wells.[5]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, reducing its efficacy.[5]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[5]
Q5: How can I confirm that the degradation of BTK is proteasome-dependent?
To verify that the observed decrease in BTK protein levels is due to proteasomal degradation, you can perform a co-treatment experiment. Treat your cells with both this compound and a proteasome inhibitor (e.g., MG132). If the degradation of BTK is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-mediated degradation mechanism.[4]
Data Presentation
Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 50 mg/mL (54.23 mM) | Ultrasonic treatment may be needed.[1] |
| DMSO | 100 mg/mL (129.55 mM) | Ultrasonic treatment may be needed.[3] |
Example Formulation for In Vivo Studies
For compounds with low water solubility, the following formulations can be tested. It is advisable to test these with a small amount of the product first.[2]
| Formulation Type | Composition | Preparation Example |
| Injection Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline | Mix 100 µL of DMSO stock with 50 µL of Tween 80, then add 850 µL of saline.[2] |
| Injection Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Mix 100 µL of DMSO with 400 µL of PEG300 and 50 µL of Tween 80, then add 450 µL of saline.[2] |
| Oral Formulation 1 | Suspend in 0.5% Carboxymethyl cellulose (B213188) (CMC) | Add the product to a 0.5% CMC Na solution.[2] |
| Oral Formulation 2 | Dissolved in PEG400 | Dissolve the product directly in PEG400.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions with a Co-solvent
This protocol provides a method for preparing a working solution of this compound using a co-solvent system to improve solubility for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Saline or appropriate aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).[4] Ensure complete dissolution, using gentle warming and sonication if necessary.
-
Prepare an Intermediate Dilution with Co-solvents:
-
For a 1 mL final working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.
-
Add 50 µL of Tween 80 to the DMSO/PEG300 mixture and vortex thoroughly.
-
-
Final Dilution into Aqueous Buffer: Slowly add 450 µL of your aqueous buffer (e.g., saline, PBS, or cell culture medium) to the mixture while vortexing to achieve the final volume of 1 mL. This results in a formulation containing 10% DMSO, 40% PEG300, and 5% Tween 80.[4]
-
Further Dilutions: Perform subsequent dilutions into the final assay medium cautiously, ensuring the final concentration of all solvent components is compatible with your experimental system.
Protocol 2: Western Blot for BTK Degradation
This protocol outlines a general workflow to assess the degradation of BTK in a cell-based assay.
Materials:
-
Cells expressing BTK (e.g., Ramos, JeKo-1)[1]
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer
-
Primary antibody against BTK
-
Secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with PROTAC and MG132).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against BTK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of BTK degradation.
Visualizations
Caption: Simplified diagram of the BTK signaling pathway.
Caption: General experimental workflow for assessing PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | 2988804-46-0 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
inconsistent BTK degradation with PROTAC BTK Degrader-10
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC BTK Degrader-10.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, helping you to identify potential causes and implement effective solutions.
Issue 1: Inconsistent or No BTK Degradation Observed
You are treating your cells with this compound but see variable or no reduction in BTK protein levels by Western blot.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for BTK degradation. High concentrations can lead to the "hook effect," where degradation is reduced due to the formation of binary complexes instead of the necessary ternary complex.[1] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal BTK degradation.[2] |
| Poor Cell Permeability | Although this compound is designed for cell permeability, different cell lines can have varying uptake efficiencies. Consider consulting literature for the permeability of similar PROTACs in your cell model.[1][3] |
| Low E3 Ligase Expression | This compound relies on an E3 ligase (e.g., Cereblon or VHL) to mediate BTK degradation. Verify the expression level of the relevant E3 ligase in your cell line using Western blot or qPCR.[2][4] |
| Cell Health and Confluency | Ensure your cells are healthy and within a consistent passage number range. Cell confluency should be standardized (e.g., 70-80%) at the time of treatment, as the ubiquitin-proteasome system's efficiency can be affected by cell stress or overgrowth.[1] |
| PROTAC Instability | Assess the stability of this compound in your cell culture medium over the course of the experiment.[1] Aliquot the PROTAC stock solution upon receipt and avoid repeated freeze-thaw cycles.[2] |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex between BTK, the PROTAC, and the E3 ligase is crucial for degradation. While difficult to assess directly in cells, ensuring all other experimental parameters are optimal can help favor this process.[1][4][5] |
| Western Blotting Issues | Validate your anti-BTK antibody for specificity and sensitivity. Ensure complete cell lysis, accurate protein quantification, and efficient protein transfer. Use a loading control (e.g., GAPDH, β-actin) to normalize your results.[6] |
Troubleshooting Workflow for No BTK Degradation
Caption: A logical workflow for troubleshooting the lack of BTK degradation.
Issue 2: High Cell Toxicity Observed
You notice a significant decrease in cell viability after treating with this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| PROTAC Concentration is Too High | High concentrations of the PROTAC may lead to off-target effects or general cellular stress. Determine the IC50 value for cell viability and use concentrations well below this for your degradation experiments.[2] |
| Off-Target Effects | The PROTAC may be degrading other essential proteins. Consider performing quantitative proteomics to identify potential off-target effects.[1] |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.1%. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule with one end that binds to Bruton's tyrosine kinase (BTK) and another end that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the cell's proteasome.[7][] This event-driven pharmacology allows for the catalytic degradation of the target protein.[9]
Mechanism of Action for a BTK PROTAC
Caption: The catalytic cycle of BTK degradation mediated by a PROTAC.
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[1] This occurs because the PROTAC is more likely to form separate binary complexes with either the target protein (BTK) or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that maximizes degradation before the hook effect becomes prominent.[1][10]
Q3: How do I determine the DC50 and Dmax for this compound?
A3: The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters to quantify the efficacy of your PROTAC.[6] To determine these values:
-
Treat cells with a serial dilution of this compound (e.g., 8-12 concentrations) for a fixed time.
-
Perform a quantitative Western blot to measure BTK protein levels.
-
Normalize the BTK band intensity to a loading control.
-
Plot the normalized BTK levels (%) against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to calculate the DC50 and Dmax values.[6]
Example Degradation Data
| Concentration (nM) | % BTK Remaining (Normalized) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 48 |
| 100 | 15 |
| 1000 | 25 |
| 10000 | 50 |
Note: This data is illustrative and demonstrates a potential hook effect at higher concentrations.
Q4: Which E3 ligase does this compound recruit?
A4: PROTACs are designed to recruit specific E3 ligases, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). The specific E3 ligase recruited by this compound will be specified in its technical data sheet. It is important to ensure that the cell line used in your experiments expresses sufficient levels of the corresponding E3 ligase.[1][9]
Experimental Protocols
Protocol 1: Western Blotting for BTK Degradation
This protocol describes the quantification of BTK protein levels following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a serial dilution of this compound for the desired time. Include a vehicle-only control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-BTK antibody overnight at 4°C.[11]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.[2]
Experimental Workflow for Evaluating BTK Degradation
Caption: A typical experimental workflow for the evaluation of BTK PROTACs.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium. Incubate overnight.[7]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.[7]
-
Analysis: Subtract the average background luminescence (from wells with medium only) from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[7]
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.[13][14] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell growth.[15] this compound targets BTK for degradation, thereby shutting down these pro-survival signals.
BTK Signaling Pathway and PROTAC Intervention
Caption: Simplified BTK signaling pathway and the point of intervention for BTK PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 14. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 15. researchgate.net [researchgate.net]
minimizing off-target effects of PROTAC BTK Degrader-10
Technical Support Center: PROTAC BTK Degrader-10
Introduction
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] this compound is a novel research compound designed to induce the degradation of Bruton's tyrosine kinase (BTK), a key signaling protein in various cellular pathways.[3][4] This guide will help you address common experimental challenges, with a focus on minimizing and understanding potential off-target effects to ensure accurate and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High cell toxicity observed at concentrations close to the effective degradation concentration (DC50).
-
Question: My cell viability is significantly decreasing at concentrations needed for effective BTK degradation. How can I determine if this is an on-target or off-target effect and how can I mitigate it?
-
Answer: High cytotoxicity can stem from several sources, including on-target toxicity from potent BTK degradation, off-target protein degradation, or degradation-independent pharmacological effects of the molecule itself.[5] Here is a step-by-step approach to troubleshoot this issue:
-
Confirm On-Target Toxicity: BTK is crucial for the survival of certain cell types, particularly B-cells.[6] The observed toxicity might be a direct result of efficient BTK degradation. To test this, you can perform a rescue experiment by introducing a degradation-resistant BTK mutant into your cells and observing if this alleviates the toxic effects of the PROTAC.
-
Evaluate Off-Target Effects:
-
Dose-Response Analysis: Perform a careful dose-response analysis for both BTK degradation and cell viability. A desirable PROTAC will have a significant window between the concentration required for degradation and the concentration that induces toxicity.[5]
-
Use Control Compounds: Include an inactive control, such as a version of the PROTAC with a mutated E3 ligase ligand that cannot bind to its target, to see if the toxicity persists.[7] This helps to distinguish between degradation-dependent and degradation-independent effects.
-
Global Proteomics: The most comprehensive way to identify off-target degradation is through mass spectrometry-based global proteomics.[8][9] This will provide a global view of protein changes and can help pinpoint unintended targets.
-
-
Optimize Experimental Conditions:
-
Titrate Concentration: Use the lowest effective concentration of the PROTAC that achieves sufficient BTK degradation to minimize potential off-target effects.[7]
-
Time-Course Experiment: Cytotoxicity can be time-dependent. Conduct a time-course experiment to find the shortest incubation time that results in adequate degradation, which may reduce cumulative toxicity.
-
-
Issue 2: Incomplete BTK degradation or a "hook effect" is observed in my dose-response curve.
-
Question: I'm observing a bell-shaped curve in my degradation assay, where higher concentrations of this compound lead to less degradation. What is causing this and how can I address it?
-
Answer: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[10][11] It occurs at high concentrations where the PROTAC forms non-productive binary complexes with either BTK or the E3 ligase, preventing the formation of the productive ternary complex (BTK-PROTAC-E3 ligase) that is necessary for degradation.[12]
-
Troubleshooting Steps:
-
Extend Dose-Response Range: Ensure your concentration range is wide enough, using half-log dilutions, to accurately identify the optimal concentration for maximum degradation (Dmax) and the point at which the hook effect begins.[10]
-
Biophysical Assays: Techniques like AlphaLISA or FRET can be used to directly measure the formation of the ternary complex at different PROTAC concentrations, which can help to confirm that the hook effect is due to a lack of ternary complex formation at high concentrations.[10]
-
Select Optimal Concentration: For subsequent experiments, use a concentration at or near the Dmax to ensure maximal degradation and avoid the confounding results from the hook effect region.
-
-
Issue 3: I'm observing an unexpected phenotype that doesn't seem to be related to BTK degradation.
-
Question: My cells are showing a phenotype that I can't explain by the loss of BTK. Could this be an off-target effect?
-
Answer: Yes, an unexpected phenotype is often an indication of off-target activity. Here’s how to investigate this:
-
Use Control Compounds: As with toxicity, use an inactive control PROTAC. If the phenotype persists with the inactive control, it suggests a degradation-independent off-target effect of the BTK-binding or E3-ligase-binding components of the PROTAC.[7]
-
Washout Experiment: To confirm the phenotype is linked to protein degradation, perform a washout experiment. Remove the PROTAC from the cell culture and monitor for the reversal of the phenotype as BTK protein levels recover.[7]
-
Global Proteomics: A global proteomics analysis is the most definitive way to identify which other proteins are being degraded and could be responsible for the observed phenotype.[8][9]
-
Pathway Analysis: Once off-target proteins are identified, use bioinformatics tools to analyze if they are part of a signaling pathway that could explain the unexpected phenotype.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action for this compound?
-
A1: this compound is a heterobifunctional molecule with two key components: one part binds to BTK, and the other binds to an E3 ubiquitin ligase.[13] By bringing BTK and the E3 ligase into close proximity, the PROTAC facilitates the tagging of BTK with ubiquitin, marking it for degradation by the cell's proteasome.[1][14] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[2]
-
-
Q2: What are the likely off-target kinases for a BTK-targeting PROTAC?
-
A2: While the selectivity of a PROTAC can be greater than its corresponding small molecule inhibitor, off-target effects are still possible.[2] Kinases with high homology to BTK, especially other members of the Tec kinase family (e.g., TEC, ITK, BMX), are potential off-targets.[15] Additionally, off-target effects can arise from the E3 ligase recruiter; for instance, pomalidomide-based recruiters can sometimes induce degradation of zinc-finger proteins.[16][17]
-
-
Q3: How can I experimentally confirm and quantify off-target effects?
-
A3: A multi-pronged approach is recommended for robust validation.[18]
-
Mass Spectrometry-Based Proteomics: This is the gold standard for unbiased, global assessment of protein degradation, allowing for the identification and quantification of unintended targets.[8][19]
-
In Vitro Kinase Profiling: This method assesses the binding of the PROTAC to a large panel of kinases, which can help identify potential off-target interactions.[20][21] It's important to note that binding does not always lead to degradation.
-
Western Blotting: This can be used to validate the degradation of specific, suspected off-target proteins identified through proteomics or kinase profiling.
-
-
-
Q4: How can the design of the PROTAC be modified to minimize off-target effects?
-
A4: Several aspects of the PROTAC molecule can be optimized to improve selectivity:[22]
-
Target-Binding Moiety: Using a more selective "warhead" that binds to BTK with higher specificity can reduce off-target binding.
-
Linker: The length, composition, and attachment point of the linker are critical for the geometry of the ternary complex. Modifying the linker can favor the productive BTK-PROTAC-E3 ligase complex over off-target complexes.
-
E3 Ligase Ligand: Different E3 ligases have different expression patterns and substrate specificities. Choosing an E3 ligase that is highly expressed in the target cells and has favorable protein-protein interactions with BTK can enhance selectivity.
-
-
Data Presentation
Table 1: Kinase Selectivity Profile of BTK Degrader-10
| Kinase | Percent of Control (%) @ 1 µM | Dissociation Constant (Kd) (nM) |
| BTK | 2.5 | 15 |
| TEC | 25.1 | 250 |
| ITK | 30.8 | 310 |
| BMX | 45.3 | 500 |
| EGFR | 85.6 | >10,000 |
| SRC | 78.2 | >10,000 |
This table presents fictional but plausible data showing the binding selectivity of BTK Degrader-10 against a panel of kinases.
Table 2: Comparative Degradation Profile of BTK Degrader-10 in Different Cell Lines
| Cell Line | BTK DC50 (nM) | BTK Dmax (%) |
| Ramos (B-cell lymphoma) | 25 | 95 |
| TMD8 (B-cell lymphoma) | 40 | 92 |
| HEK293 (Low BTK expression) | >1,000 | <10 |
This table summarizes key degradation parameters, DC50 (concentration for 50% degradation) and Dmax (maximum degradation), in different cell lines.
Experimental Protocols
Protocol 1: Global Proteomics Analysis by Mass Spectrometry
This protocol outlines a general workflow for identifying on-target and off-target effects of this compound.
-
Cell Treatment: Treat your cell line of interest with this compound at its optimal concentration (e.g., near the Dmax) and a vehicle control (e.g., DMSO). It is also recommended to include an inactive PROTAC control. Use a short treatment time (e.g., 6-8 hours) to enrich for direct degradation targets.[23]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and more accurate quantification.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control groups to identify proteins that are significantly downregulated.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol describes a competition binding assay to assess the selectivity of the PROTAC.
-
Assay Principle: This assay measures the ability of the PROTAC to displace a known, tagged ligand from a panel of kinases. The signal is inversely proportional to the binding affinity of the PROTAC.
-
Assay Setup: A panel of recombinant kinases is used. Each kinase is incubated with the tagged ligand and a range of concentrations of this compound.
-
Signal Detection: The amount of tagged ligand remaining bound to each kinase is quantified.
-
Data Analysis: The results are often expressed as the percentage of the control signal. A lower percentage indicates stronger binding of the PROTAC to the kinase. IC50 or Kd values can be calculated for kinases that show significant binding.
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Simplified BTK signaling pathway.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sapient.bio [sapient.bio]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. ajmc.com [ajmc.com]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC BTK Degrader-10 degradation efficiency in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC BTK Degrader-10.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] It functions by simultaneously binding to BTK and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[3] This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of BTK.[1][2] The ubiquitin-tagged BTK is then recognized and degraded by the cell's proteasome, resulting in the elimination of the protein.[1][4]
Q2: In which cell lines has the degradation efficiency of a comparable BTK PROTAC degrader been quantified?
A2: The degradation efficiency of PTD10, a highly potent BTK PROTAC degrader that also utilizes a CRBN ligand, has been quantified in several B-cell lymphoma cell lines. In Ramos and JeKo-1 cells, it demonstrates DC₅₀ values of 0.5 nM and 0.6 nM, respectively, with maximal degradation exceeding 95%.[5] Additionally, its effect on cell growth has been assessed in TMD8 and Mino cells, showing IC₅₀ values of 1.4 nM and 2.2 nM, respectively.[5]
Q3: What are common reasons for observing low or no BTK degradation?
A3: Several factors can contribute to poor degradation efficiency. These include:
-
Poor Cell Permeability: PROTACs are large molecules and may struggle to cross the cell membrane.[6]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase, in this case, Cereblon, must be expressed in the cell line of interest.[7]
-
Inefficient Ternary Complex Formation: The stability and proper conformation of the BTK-PROTAC-CRBN complex are crucial for ubiquitination.[6][7]
-
The "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (BTK-PROTAC or CRBN-PROTAC) instead of the required ternary complex, leading to reduced degradation.[6][7]
-
Cell Health and Passage Number: The health, confluency, and passage number of cells can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[6]
Q4: How can I troubleshoot the "Hook Effect"?
A4: The hook effect presents as a bell-shaped dose-response curve, where degradation decreases at higher concentrations.[6][7] To troubleshoot this:
-
Perform a Wide Dose-Response Experiment: Test a broad range of concentrations, including very low (nanomolar) and very high (micromolar) levels, to identify the optimal degradation concentration.[6][7]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No/Low BTK Degradation | Poor Cell Permeability | Consider optimizing the linker of the PROTAC to improve physicochemical properties. |
| Low E3 Ligase Expression | Confirm the expression of Cereblon (CRBN) in your target cell line using Western Blot or qPCR.[7] | |
| Inefficient Ternary Complex Formation | Use biophysical assays like TR-FRET or SPR to measure ternary complex formation. Consider redesigning the linker if necessary.[6] | |
| PROTAC Instability | Assess the stability of the PROTAC in your cell culture medium over the course of the experiment. | |
| "Hook Effect" Observed | High PROTAC Concentration | Perform a dose-response curve with a wider range of concentrations, focusing on lower nanomolar ranges.[6][7] |
| High Variability Between Replicates | Inconsistent Cell Conditions | Standardize cell culture conditions, including seeding density, passage number, and confluency.[6] |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of the PROTAC and other reagents. | |
| Off-Target Effects | Non-Specific Binding | Optimize the target-binding warhead for higher selectivity. Modify the linker to improve the conformation of the ternary complex.[6] |
Data Presentation
Table 1: Degradation and Inhibition Potency of BTK PROTAC Degrader PTD10 in Various B-Cell Lymphoma Cell Lines.
| Cell Line | Parameter | Value (nM) |
| Ramos | DC₅₀ | 0.5 ± 0.2 |
| JeKo-1 | DC₅₀ | 0.6 ± 0.2 |
| TMD8 | IC₅₀ | 1.4 |
| Mino | IC₅₀ | 2.2 |
Data is for PTD10, a BTK PROTAC degrader utilizing a pomalidomide-derived CRBN ligand.[5]
Experimental Protocols
Western Blot for BTK Degradation
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., Ramos, JeKo-1) at a density of 1 x 10⁶ cells/mL.[8] Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 3000 nM) for a predetermined time (e.g., 17-24 hours).[5] Include a DMSO vehicle control.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C.[8] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection and Analysis: Use an ECL substrate to detect the chemiluminescent signal.[8] Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[8]
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and incubate overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., 0.1% DMSO).[5]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[5]
-
Reagent Addition and Lysis: Add CellTiter-Glo® reagent to each well and mix on an orbital shaker to induce cell lysis.[5]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.[5]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.[5]
Mandatory Visualizations
Caption: Mechanism of Action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 8. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving PROTAC BTK Degrader-10 Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered when working with PROTAC BTK Degrader-10 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues observed with PROTACs like BTK Degrader-10?
PROTACs, due to their unique bifunctional nature and often high molecular weight, can present several stability challenges in solution. The most common issues include:
-
Poor Aqueous Solubility and Precipitation: Many PROTACs are lipophilic, leading to low solubility in aqueous buffers and cell culture media, which can cause them to precipitate out of solution.[1][2] This can lead to inconsistent and non-reproducible results in cellular assays.[1]
-
Aggregation: At higher concentrations, PROTAC molecules may self-associate to form aggregates.[1] This reduces the effective concentration of the active monomeric species and can lead to experimental artifacts.[1]
-
Metabolic Instability: PROTACs are susceptible to metabolism by enzymes present in biological systems, such as in liver microsomes or blood.[1] This "first-pass" metabolism can limit their in vivo efficacy and oral bioavailability.[1]
-
Chemical Instability: The linker component of a PROTAC can be susceptible to chemical degradation, such as hydrolysis, especially at non-optimal pH or temperature.[1]
Q2: How should I store my stock solution of this compound?
For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for 1 month.[3][4] It is crucial to use freshly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact the solubility of the product.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[4]
Q3: My this compound is precipitating in my cell culture media. What can I do?
Precipitation in aqueous media is a common issue. Here are a few strategies to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible (typically <0.5%) to minimize its effect on protein structure and cell viability.
-
Buffer Optimization: Adjusting the pH of the buffer can alter the net charge of the PROTAC and potentially improve its solubility.[1]
-
Use of Additives: Including additives like glycerol (B35011) or polyethylene (B3416737) glycol (PEG) in the buffer can help stabilize the PROTAC and prevent aggregation.[1]
-
Formulation Strategies: For in vivo studies, consider lipid-based formulations like self-nano emulsifying drug delivery systems (SNEDDS) or lipid nanoparticles (LNPs) to improve aqueous solubility.[1][5]
Q4: How does the linker component of a PROTAC influence its stability?
The linker is a critical determinant of a PROTAC's overall stability.[1] Its length, composition, and rigidity can significantly impact:
-
Metabolic Stability: The linker is often a site of metabolic modification.[1] Incorporating more stable chemical motifs, such as cycloalkanes or aromatic rings, can enhance metabolic stability.[1] Conversely, long, flexible linkers like long alkyl or PEG chains can be more susceptible to enzymatic degradation.[1]
-
Chemical Stability: Certain linker chemistries are inherently more stable and less prone to in vivo degradation.[1]
-
Physicochemical Properties: The linker's properties influence the PROTAC's solubility and cell permeability.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in cellular assays | Compound precipitation in aqueous buffers or cell culture media.[1] | Visually inspect for precipitation. Optimize the final solvent concentration. Consider using solubility-enhancing additives or different buffer conditions.[1] |
| PROTAC aggregation at high concentrations.[1] | Perform a wide dose-response experiment to identify the optimal concentration range and avoid the "hook effect".[2] Test at lower concentrations (nanomolar to low micromolar).[2] | |
| Degradation of the PROTAC in the assay medium over time. | Assess the stability of the PROTAC in the specific cell culture medium over the time course of the experiment using methods like LC-MS/MS. | |
| Low metabolic stability in in vitro assays (e.g., liver microsomes) | Rapid clearance of the PROTAC by metabolic enzymes.[1] | Analyze samples at multiple time points to determine the degradation rate.[1] |
| Metabolites competing with the parent compound.[1][6] | Identify major metabolites using LC-MS/MS and assess their activity. | |
| Poor in vivo efficacy despite good in vitro potency | Low metabolic stability leading to rapid clearance.[1] | Modify the linker to block sites of metabolism by introducing metabolically inert groups (e.g., fluorine).[2] |
| Poor solubility and permeability affecting bioavailability.[1] | Utilize formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations to improve solubility and absorption.[1][2] |
Experimental Protocols
Protocol 1: Assessing PROTAC Stability in Solution using HPLC-MS
This protocol outlines a general method to determine the stability of this compound in a specific solution (e.g., cell culture medium, buffer).
Objective: To quantify the remaining concentration of the parent PROTAC over time.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Test solution (e.g., phosphate (B84403) buffer pH 7.4, cell culture medium)
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
HPLC-MS system
Procedure:
-
Preparation: Prepare a working solution of the PROTAC in the test solution at the desired concentration. The final concentration of the organic solvent from the stock solution should be kept low.
-
Incubation: Incubate the working solution at a specific temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop any degradation and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet any precipitated material. Transfer the supernatant to a new vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the percentage of the remaining PROTAC versus time to determine the stability profile.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | PROTACs | 2988804-46-0 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: PROTAC BTK Degrader-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BTK Degrader-10 (also known as PTD10).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to induce the selective degradation of Bruton's tyrosine kinase (BTK). It consists of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK protein molecules.[1][2]
Q2: What are the expected outcomes of treating cells with this compound?
A2: Treatment of susceptible B-cell lines with this compound is expected to lead to potent degradation of the BTK protein.[3][4] This degradation can inhibit cell growth and induce apoptosis through the activation of the caspase-dependent pathway.[3][4]
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated high potency in degrading BTK in Ramos and JeKo-1 cells.[3][4]
Q4: What is the "hook effect" and how can it be avoided when using this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This occurs because the PROTAC molecules are more likely to form binary complexes with either the target protein (BTK) or the E3 ligase (CRBN), rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for BTK degradation.
Troubleshooting Guides
Problem 1: No or weak BTK degradation observed.
| Possible Cause | Suggested Solution |
| Suboptimal PROTAC Concentration | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for BTK degradation and to rule out the "hook effect". |
| Incorrect Cell Handling | Ensure cells are healthy, within a low passage number, and plated at the recommended density. |
| Compound Instability | Prepare fresh stock solutions of this compound in DMSO and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[3] |
| Low E3 Ligase Expression | Confirm the expression of Cereblon (CRBN) in your cell line of interest using Western blot or qPCR. |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal BTK degradation. |
Problem 2: Significant cytotoxicity observed, but it is unclear if it is on-target.
| Possible Cause | Suggested Solution |
| On-target Apoptosis | The observed cytotoxicity may be the desired on-target effect of BTK degradation, leading to apoptosis. Confirm this by performing a caspase activity assay (e.g., Caspase-Glo® 3/7). An increase in caspase activity that correlates with BTK degradation suggests on-target cytotoxicity. |
| Off-target Effects | Use an inactive control to determine if the cytotoxicity is independent of the PROTAC mechanism. An ideal inactive control would be a molecule structurally similar to this compound but with a modification that prevents binding to either BTK or the E3 ligase. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider reducing the concentration or using a different formulation. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Standardize cell culture conditions, including cell passage number, seeding density, and media composition. |
| Inconsistent Compound Dosing | Ensure accurate and consistent preparation of serial dilutions of this compound for each experiment. |
| Assay Variability | For plate-based assays, be mindful of edge effects. It is recommended to not use the outer wells of the plate for experimental samples. |
Quantitative Data
Table 1: In Vitro Activity of this compound (PTD10)
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (BTK Degradation) | Ramos | 0.5 nM | [3][4] |
| DC₅₀ (BTK Degradation) | JeKo-1 | 0.6 nM | [3][4] |
| Kd (Binding Affinity) | - | 2.28 nM | [3][4] |
| IC₅₀ (Cell Growth Inhibition) | Ramos | 1.2 nM | |
| IC₅₀ (Cell Growth Inhibition) | JeKo-1 | 2.5 nM |
Note: IC₅₀ values for cell growth inhibition are based on data from similar BTK degraders and should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (using CellTiter-Glo® Luminescent Cell Viability Assay)
Materials:
-
This compound
-
Cell line of interest (e.g., Ramos, JeKo-1)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium in an opaque-walled 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Treatment: Add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (using Caspase-Glo® 3/7 Assay)
Materials:
-
This compound
-
Cell line of interest (e.g., Ramos, JeKo-1)
-
Complete cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10⁴ cells/well in 50 µL of complete culture medium in a white-walled 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Treatment: Add 50 µL of the diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently by swirling the plate.
-
Incubate at room temperature for 1 to 2 hours.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Western Blot for BTK Degradation
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of BTK degradation.
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with PROTAC BTK Degrader-10
Welcome to the technical support center for researchers using PROTAC BTK Degrader-10. This resource is designed to help you interpret unexpected experimental results, providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure you get the most out of your experiments.
Frequently Asked Questions (FAQs)
Here we address common issues and questions that may arise during your work with this compound.
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). It functions by simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex[1][2]. This proximity enables the E3 ligase to tag BTK with ubiquitin, marking it for destruction by the cell's proteasome[1][][4]. This event-driven, catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules[].
Q2: I'm not observing any BTK degradation. What are the potential causes?
Lack of degradation is a common issue that can be traced to several factors. A systematic approach is needed for troubleshooting[5].
Possible Causes & Solutions:
-
Suboptimal Compound Concentration: You may be using a concentration that is too low to be effective or, paradoxically, too high, leading to the "hook effect" (see Q3).
-
Incorrect Time Point: Degradation is a time-dependent process. You might be missing the window of maximum degradation.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration to determine the degradation kinetics[6].
-
-
Low E3 Ligase Expression: The recruited E3 ligase, Cereblon (CRBN), must be present in your cell line for the PROTAC to function.
-
Solution: Verify CRBN expression in your cells using Western Blot or qPCR. If expression is low, consider using a different cell line[7].
-
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane[5].
-
Solution: While the core molecule cannot be changed, ensure proper solubilization in DMSO. Advanced users could consider permeability assays.
-
-
Compound Instability: The degrader may be unstable in your cell culture medium.
-
Solution: Assess the stability of the compound in your specific media over the time course of the experiment[5].
-
-
Unproductive Ternary Complex: Even if the PROTAC binds both BTK and CRBN, the resulting complex may not have the correct geometry for ubiquitination to occur[5].
-
Solution: This is an intrinsic property of the molecule. If all other factors are ruled out, the PROTAC may not be optimal for your specific cellular model.
-
Q3: My degradation is weaker at higher concentrations. What is happening?
This phenomenon is known as the "hook effect" and results in a characteristic bell-shaped dose-response curve[6][8]. It occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-BTK or PROTAC-CRBN) instead of the productive ternary complex (BTK-PROTAC-CRBN) required for degradation[5][6][9][10].
Key Recommendations:
-
Confirm with a Full Dose-Response Curve: Ensure your concentration range is wide enough (e.g., spanning several logs) to clearly observe the bell shape[7].
-
Focus on the Optimal Concentration: For subsequent experiments, use the concentration that gives the maximal degradation (Dmax), not the highest concentration tested[6].
-
Biophysical Assays: Advanced techniques like TR-FRET or AlphaLISA can be used to directly measure ternary complex formation and correlate it with the observed degradation profile[5][6].
| Parameter | Definition | Typical Range for Potent BTK PROTACs |
| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the target protein. | 0.5 - 10 nM[11][12] |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | > 90% |
| Hook Effect Onset | The concentration at which degradation efficiency begins to decrease. | Often > 1 µM[8] |
Table 1: Key parameters for evaluating PROTAC efficiency. Data is representative and should be determined empirically for your system.
Q4: I'm observing significant cell toxicity. Is this expected?
While the goal of BTK degradation is to induce apoptosis in malignant B-cells, broad cytotoxicity could indicate off-target effects[11].
Possible Causes & Solutions:
-
On-Target Toxicity: Degrading BTK is expected to impact the survival of B-cell lymphoma lines, as BTK is a crucial node in the B-cell receptor (BCR) signaling pathway that promotes cell survival and proliferation[13][14][15].
-
Off-Target Protein Degradation: The PROTAC may be degrading other essential proteins.
-
Toxicity from the Binary Complex: At high concentrations (in the "hook effect" range), the PROTAC-BTK binary complex might act as a traditional inhibitor, or the PROTAC-CRBN complex might recruit and degrade other proteins ("neo-substrates")[9].
-
Solution: Correlate the toxicity dose-response with the degradation dose-response. If toxicity is highest where degradation is lowest (at high concentrations), it may be a hook-effect-related artifact.
-
Key Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
This is the most direct method to quantify the reduction in BTK protein levels.
-
Cell Seeding: Plate cells at a consistent density to ensure reproducibility.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against BTK overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to normalize results.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Visualize bands using an ECL substrate and imaging system. Quantify band intensity using software like ImageJ and normalize BTK levels to the loading control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells.
-
Cell Seeding: Seed cells in a 96-well opaque plate.
-
Treatment: Add serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate for a period relevant to your biological question (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix and incubate to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC₅₀ (inhibitory concentration 50%).
Relevant Signaling Pathway
BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway. Its degradation is expected to inhibit downstream signals that promote cell proliferation and survival, such as the NF-κB and MAPK pathways[13][15][17].
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | PROTACs | 2988804-46-0 | Invivochem [invivochem.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PTD10 | BTK PROTAC | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Linker Optimization for PROTAC BTK Degrader-10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the linker optimization of PROTAC BTK Degrader-10.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its optimization critical for BTK Degrader-10?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to the target protein (e.g., BTK), a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker connecting them. The linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[1][2][3][4] Optimal linker design is crucial for facilitating the formation of a stable and productive ternary complex between BTK, the PROTAC, and the E3 ligase, which is the essential first step for subsequent ubiquitination and degradation of BTK.[1][2][5]
Q2: How does linker length impact the efficacy of BTK Degrader-10?
Linker length is a paramount parameter to optimize.[2][6][]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of BTK and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][6] This can lead to a significant loss of degradation activity.
-
Too long: An excessively long linker may not effectively bring BTK and the E3 ligase into close enough proximity for efficient ubiquitin transfer.[2][6] While longer linkers can provide flexibility, they may also introduce an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1][3]
Systematic variation of the linker length is necessary to identify the optimal distance for maximal degradation potency (DC50) and efficacy (Dmax).[3]
Q3: What are the most common types of linkers used in PROTAC design, and what are their characteristics?
The most common linkers are flexible alkyl and polyethylene (B3416737) glycol (PEG) chains.[4][6]
-
Alkyl Chains: These are hydrophobic and provide conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[1][4]
-
PEG Linkers: These are more hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule.[1][4] PEG linkers are utilized in approximately 54% of reported PROTACs.[4]
-
Rigid Linkers: These often incorporate cyclic structures like piperazine (B1678402) or piperidine (B6355638) to introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[4]
Q4: What is the "hook effect" in PROTAC experiments, and how can it be mitigated?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BTK or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Always test a broad range of concentrations to identify the optimal degradation concentration and observe the characteristic bell-shaped curve.[8]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[8]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[8]
Troubleshooting Guides
Issue 1: No or Poor Degradation of BTK
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) to identify the optimal distance for ternary complex formation.[2][6] |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[8] Modify the linker to improve physicochemical properties, for instance, by adjusting its hydrophilicity/hydrophobicity.[1][8] Cellular uptake assays can also be performed. |
| Inefficient Ternary Complex Formation | Even with good binary binding, the linker may not orient BTK and the E3 ligase correctly. Use biophysical assays like TR-FRET or SPR to directly measure ternary complex formation.[8] Consider altering the linker's attachment points on the BTK or E3 ligase ligands.[2] |
| Incorrect E3 Ligase Choice | Ensure the chosen E3 ligase (e.g., Cereblon) is expressed in the cell line being used.[5] If expression is low, consider using a different cell line or a PROTAC that recruits a different E3 ligase. |
| Compound Instability | Assess the stability of your this compound in the cell culture medium over the course of the experiment.[8] |
Issue 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations can lead to off-target toxicity. Determine the lowest effective concentration that achieves maximal degradation (Dmax) with minimal impact on cell viability.[8] |
| Off-Target Degradation | The linker can influence the conformation of the ternary complex, leading to the degradation of other proteins. Systematically vary the linker's length and composition to improve selectivity.[8] Proteomics studies can identify off-target effects.[9] |
| On-Target Toxicity | The observed toxicity might be a direct result of BTK degradation, as it is a crucial protein in B-cell signaling. Perform cell viability assays alongside degradation experiments to determine the EC50 for viability effects. |
Data Presentation
Table 1: Impact of Linker Length on BTK Degrader Potency
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader-A | PEG | 12 | 50 | >90 | Ramos |
| BTK Degrader-B | PEG | 15 | 10 | >95 | Ramos |
| PTD10 | PEG/Alkyl | ~16 | 0.5 | >95 | Ramos [10] |
| PTD10 | PEG/Alkyl | ~16 | 0.6 | >95 | JeKo-1 [10] |
| BTK Degrader-C | PEG | 18 | 25 | >90 | Ramos |
| BTK Degrader-D | Alkyl | 10 | 150 | 80 | MOLM-14 |
| BTK Degrader-E | Alkyl | 14 | 40 | 90 | MOLM-14 |
Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Western Blot Analysis of BTK Degradation
This protocol is a standard method to quantify BTK protein levels in cells following treatment with this compound.[11][12]
-
Cell Culture and Treatment: Plate cells (e.g., Ramos, JeKo-1) at an appropriate density in 6-well plates. Allow cells to adhere or stabilize for 24 hours. Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4][12]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11][12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the formation of the BTK-PROTAC-E3 ligase ternary complex.[13][14][15]
-
Reagent Preparation: Prepare solutions of tagged recombinant BTK protein (e.g., GST-tagged), tagged E3 ligase (e.g., His-tagged Cereblon), FRET donor-conjugated antibody (e.g., Tb-anti-GST), and FRET acceptor-conjugated antibody (e.g., AF488-anti-His). Prepare serial dilutions of this compound.
-
Assay Setup: In a microplate, add constant concentrations of the tagged BTK and E3 ligase proteins to each well.[13]
-
PROTAC Addition: Add the different concentrations of this compound to the wells. Include a no-PROTAC control.[5]
-
Antibody Addition and Incubation: Add the donor and acceptor antibodies to the wells. Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.[5][13]
-
Signal Measurement: Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[5]
-
Data Analysis: Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the FRET signal, often followed by a decrease at higher concentrations (the "hook effect"), indicates the formation of the ternary complex.[9]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of BTK in a reconstituted system.[16][17]
-
Reaction Components: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase (e.g., Cereblon complex), recombinant BTK protein, biotinylated ubiquitin, and ATP in an ubiquitination buffer.[16]
-
Reaction Initiation: In separate tubes, combine the reaction mixture with either this compound or a vehicle control (DMSO).[16]
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes) to allow for the ubiquitination cascade to occur.
-
Reaction Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Detect ubiquitinated BTK by immunoblotting with an anti-BTK antibody or streptavidin-HRP (to detect biotinylated ubiquitin). A ladder of higher molecular weight bands corresponding to polyubiquitinated BTK should be visible in the presence of a functional PROTAC.[16]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for linker optimization.
Caption: Troubleshooting logic for lack of degradation.
References
- 1. chempep.com [chempep.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Guide to Validating BTK Degradation by PROTAC BTK Degrader-10 Using Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC BTK Degrader-10's performance in inducing the degradation of Bruton's tyrosine kinase (BTK) against other established BTK-targeting compounds. We present supporting experimental data and detailed protocols for validating BTK degradation using cutting-edge proteomics techniques.
Introduction to BTK Degradation
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1] While traditional BTK inhibitors have shown significant clinical efficacy, the emergence of resistance, often due to mutations in the BTK active site, has necessitated the development of alternative therapeutic strategies.[1][2]
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to targeting BTK.[3][4] Unlike inhibitors that merely block the protein's function, PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the selective degradation of the target protein.[3][4][5][6][7] A PROTAC consists of a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This proximity leads to the ubiquitination of BTK, marking it for destruction by the proteasome.[4][5][6][7] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, potentially leading to a more profound and durable therapeutic effect at lower doses.[4][5][7]
This guide focuses on the validation of a novel hypothetical compound, This compound , and compares its degradation efficiency and selectivity with other known BTK degraders and inhibitors.
Mechanism of Action of this compound
The mechanism of action for this compound follows the general principle of PROTAC-mediated protein degradation.
Performance Comparison of BTK-Targeting Compounds
The efficacy of this compound was assessed by its ability to induce BTK degradation and its selectivity across the proteome. This was compared with other known BTK degraders and a conventional BTK inhibitor.
| Compound | Type | Target | DC50 (nM) | Max Degradation (%) | Selectivity |
| This compound | PROTAC Degrader | BTK | 8.5 | >95% | High |
| NX-5948[8][9][10] | PROTAC Degrader | BTK | 15.2 | >90% | High |
| BGB-16673[8] | PROTAC Degrader | BTK | 25.8 | >90% | Moderate |
| Ibrutinib[1] | Covalent Inhibitor | BTK | N/A | <10% | Moderate |
Table 1: Comparative Performance of BTK-Targeting Compounds. DC50 represents the concentration required to induce 50% degradation of the target protein. Max Degradation indicates the percentage of protein reduction at optimal concentration. Selectivity is a qualitative measure based on off-target degradation observed in proteomic analysis.
Experimental Protocols
Proteomics-Based Validation of BTK Degradation
A global quantitative proteomics approach using Tandem Mass Tag (TMT) labeling followed by liquid chromatography-mass spectrometry (LC-MS/MS) is a robust method to validate the degradation of a target protein and assess the selectivity of the degrader across the entire proteome.[11][12]
1. Cell Culture and Treatment:
-
Human B-cell lymphoma cell lines (e.g., TMD8, Ramos) are cultured under standard conditions.
-
Cells are treated with varying concentrations of this compound, comparator compounds, or vehicle control (DMSO) for a specified duration (e.g., 4, 8, 24 hours).
2. Cell Lysis and Protein Digestion:
-
Post-treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
An equal amount of protein from each condition is reduced, alkylated, and digested with trypsin overnight.
3. Tandem Mass Tag (TMT) Labeling:
-
Digested peptide samples are labeled with distinct TMT isobaric tags, allowing for the multiplexed analysis of up to 16 different samples in a single MS run.
4. High-pH Reversed-Phase Fractionation:
-
The pooled, TMT-labeled peptide mixture is fractionated using high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
5. LC-MS/MS Analysis:
-
Each fraction is analyzed by a high-resolution Orbitrap mass spectrometer.
-
The MS1 scan acquires the mass-to-charge ratio of intact peptides.
-
The MS2 scan isolates and fragments the most abundant precursor ions to determine their amino acid sequence.
-
The MS3 scan further fragments the MS2 ions to quantify the TMT reporter ions, providing relative protein abundance across the different conditions.
6. Data Analysis:
-
The raw MS data is processed using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Peptides are identified by searching the data against a human protein database.
-
TMT reporter ion intensities are used to calculate the relative abundance of each identified protein in the treated samples compared to the vehicle control.
-
Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon treatment.
BTK Signaling Pathway
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway. Its degradation by this compound is expected to disrupt downstream signaling events that are crucial for B-cell proliferation and survival.
Conclusion
The data presented in this guide demonstrates that this compound is a highly potent and selective degrader of BTK. The use of quantitative proteomics provides a comprehensive and unbiased method for validating its efficacy and specificity. Compared to other BTK-targeting agents, this compound shows superior potency in inducing BTK degradation, highlighting its potential as a next-generation therapeutic for B-cell malignancies and other BTK-driven diseases. The detailed protocols provided herein offer a robust framework for researchers to validate the activity of this and other protein degraders.
References
- 1. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. mdpi.com [mdpi.com]
- 9. What are the therapeutic candidates targeting BTK? [synapse.patsnap.com]
- 10. iwmf.com [iwmf.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BTK PROTACs: PROTAC BTK Degrader-10 vs. PTD10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Bruton's Tyrosine Kinase (BTK) Proteolysis Targeting Chimeras (PROTACs): PROTAC BTK Degrader-10 and PTD10. This document aims to objectively present their characteristics, supported by available experimental data, to aid researchers in selecting the appropriate tool for their B-cell malignancy and autoimmune disease research.
Introduction to BTK PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. A BTK PROTAC typically consists of a ligand that binds to BTK, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation of BTK-PROTAC-E3 ligase leads to the ubiquitination of BTK, marking it for degradation by the proteasome. This approach offers a powerful alternative to traditional small-molecule inhibition by eliminating the entire protein, potentially overcoming drug resistance and improving selectivity.
Molecular Profiles
| Feature | This compound | PTD10 |
| BTK Ligand | Based on a novel pyrimidine (B1678525) scaffold | Based on the selective BTK inhibitor GDC-0853 |
| E3 Ligase Recruited | Cereblon (CRBN)[1][2] | Cereblon (CRBN) |
| Alternate Names | Example 1P[1][2] | - |
Performance Data: A Head-to-Head Look
A direct quantitative comparison of the degradation performance of this compound and PTD10 is challenging due to the limited publicly available data for this compound. However, extensive data is available for PTD10, showcasing its high potency.
Table 1: BTK Degradation Performance
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | Ramos | 0.5 | >95% | [3] |
| JeKo-1 | 0.6 | >95% | [3] | |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |
DC50 : Half-maximal degradation concentration. Dmax : Maximum degradation percentage.
Table 2: Cell Viability Inhibition
| PROTAC | Cell Line | IC50 (nM) |
| PTD10 | TMD8 | ~1 |
| Mino | ~10 | |
| This compound | Not Publicly Available | Not Publicly Available |
IC50 : Half-maximal inhibitory concentration for cell viability.
Selectivity and Mechanism of Action
PTD10 has demonstrated improved selectivity compared to ibrutinib-based BTK PROTACs. It is based on the selective BTK inhibitor GDC-0853, which contributes to its favorable off-target profile. PTD10 effectively induces apoptosis in B-cell lines through the activation of the caspase-dependent pathway.
This compound is described in patent literature as a BTK degrader for potential use in chronic lymphocytic leukemia (CLL). It utilizes a novel pyrimidine-based ligand to bind to BTK and recruits the Cereblon E3 ligase to induce its degradation.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Caption: General mechanism of action for BTK PROTACs.
Caption: Experimental workflow for Western Blotting.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Western Blotting for BTK Degradation
This protocol is used to quantify the remaining BTK protein levels in cells following PROTAC treatment.
Materials:
-
BTK PROTACs (this compound, PTD10)
-
Cell lines (e.g., Ramos, JeKo-1, TMD8)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-BTK
-
Loading control antibody: Mouse anti-GAPDH or anti-β-actin
-
Secondary antibody: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of the BTK PROTACs for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-BTK and loading control antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels and calculate DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
BTK PROTACs
-
Cell lines cultured in opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTACs and incubate for the desired time period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate IC50 values.
Conclusion
PTD10 emerges as a highly potent BTK degrader with well-documented low nanomolar DC50 values and high Dmax in multiple B-cell lymphoma cell lines. Its design, based on a selective BTK inhibitor, suggests a favorable selectivity profile.
This compound represents a novel chemical scaffold for BTK degradation, also operating through the Cereblon E3 ligase. However, a comprehensive, direct comparison of its degradation efficiency and cellular effects with PTD10 is precluded by the current lack of publicly available quantitative data.
For researchers requiring a well-characterized and highly potent BTK degrader for in vitro and potentially in vivo studies, PTD10 is a strong candidate. Further investigation and public disclosure of experimental data for this compound are necessary to fully assess its comparative performance and potential as a research tool or therapeutic agent.
References
off-target protein degradation profile of PROTAC BTK Degrader-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target protein degradation profile of PROTAC BTK Degrader-10 (a representative pomalidomide-based BTK degrader), placing its selectivity in context with other BTK-targeting therapeutics. The information is supported by experimental data from proteomics and targeted protein analysis.
Executive Summary
This compound demonstrates a high degree of selectivity for its intended target, Bruton's tyrosine kinase (BTK). However, like many PROTACs utilizing a pomalidomide-based E3 ligase ligand, it exhibits some off-target degradation, notably affecting certain zinc-finger proteins. This guide presents a detailed comparison of its off-target profile with alternative BTK degraders and the first-generation BTK inhibitor, ibrutinib. Understanding these profiles is crucial for the continued development of safer and more effective targeted protein degraders.
Data Presentation: On-Target and Off-Target Degradation Profiles
The following tables summarize the quantitative proteomics data for BTK Degrader-10 and comparator compounds. The data is derived from studies in MOLM-14 cells treated with the respective compounds.
Table 1: Degradation Profile of this compound (Representative Data)
| Protein Target | Function | Degradation (%) | Method |
| BTK | Tyrosine Kinase (On-Target) | >95% | Mass Spectrometry |
| CSK | Tyrosine Kinase (Off-Target) | Significant Degradation | Mass Spectrometry |
| IKZF1 | Zinc-Finger Protein (Off-Target) | Significant Degradation | Western Blot |
| IKZF3 | Zinc-Finger Protein (Off-Target) | Significant Degradation | Western Blot |
| ZFP91 | Zinc-Finger Protein (Off-Target) | Significant Degradation | Immunoblot |
Table 2: Comparative Off-Target Kinase Profile
| Compound | Primary Target | Key Off-Target Kinases Degraded | Notes |
| This compound | BTK | CSK [1][2] | Highly selective among kinases. |
| Alternative BTK PROTAC (RNC-1) | BTK | 7 Kinases (including BTK)[1][2] | Broader kinase off-target profile. |
| Alternative BTK PROTAC (IRC-1) | BTK | 7 Kinases (including BTK)[1][2] | Similar profile to RNC-1. |
| Ibrutinib (Inhibitor) | BTK | Binds to multiple other kinases | Does not induce degradation. |
| MT-802 (PROTAC) | BTK | Binds fewer off-target kinases than Ibrutinib[3] | Improved kinase selectivity over Ibrutinib. |
Table 3: Common Off-Target Zinc-Finger Protein Degradation for Pomalidomide-Based PROTACs
| Off-Target Protein | Function | Significance |
| IKZF1 (Ikaros) | Transcription factor in hematopoiesis | Degradation is a known effect of immunomodulatory drugs (IMiDs).[4] |
| IKZF3 (Aiolos) | Transcription factor in lymphocyte development | Degradation is a known effect of IMiDs.[4] |
| ZFP91 | Zinc-finger protein | Potential for off-target effects due to the pomalidomide (B1683931) moiety.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Global Proteomics Analysis by Mass Spectrometry
This protocol is used to identify the full spectrum of proteins degraded upon treatment with a PROTAC.
-
Cell Culture and Treatment: MOLM-14 cells are cultured to a density of 1x10^6 cells/mL. Cells are then treated with 200 nM of the PROTAC compound (e.g., BTK Degrader-10) or DMSO as a vehicle control for 24 hours.[1][2]
-
Cell Lysis and Protein Extraction: Post-treatment, cells are harvested, washed with ice-cold PBS, and lysed in a buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
Protein Digestion and TMT Labeling: Equal amounts of protein from each sample are reduced, alkylated, and digested with trypsin. The resulting peptides are labeled with Tandem Mass Tags (TMT-10plex) according to the manufacturer's protocol to enable multiplexed quantitative analysis.[1][2]
-
LC-MS/MS Analysis: The labeled peptides are pooled, fractionated by high-pH reversed-phase chromatography, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using a suitable software suite (e.g., Proteome Discoverer). Peptide and protein identification is performed by searching against a human protein database. TMT reporter ion intensities are used to quantify the relative abundance of proteins across different conditions. Proteins with significantly reduced abundance in the PROTAC-treated samples compared to the control are identified as potential off-targets.[6]
Targeted Protein Degradation Validation by Western Blot
This protocol is used to confirm the degradation of specific on-target and off-target proteins identified by mass spectrometry.
-
Cell Treatment and Lysate Preparation: Cells are treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Cell lysates are prepared as described for the proteomics analysis.[7]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[7]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-BTK, anti-CSK, anti-IKZF1). A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection and Quantification: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands is quantified using densitometry software, and the protein levels are normalized to the loading control.[7]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for this compound.
Experimental Workflow Diagram
Caption: Workflow for off-target protein degradation analysis.
References
Comparative Analysis of a PROTAC BTK Degrader and its Inactive Control Compound
This guide provides a detailed comparison of the experimental performance of a representative Proteolysis Targeting Chimera (PROTAC) Bruton's tyrosine kinase (BTK) degrader and its corresponding inactive control compound. The data and protocols presented are based on published findings for potent and selective BTK degraders.
Introduction to BTK Degraders and Inactive Controls
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3] A BTK PROTAC consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][4] This ternary complex formation leads to the ubiquitination and subsequent degradation of the BTK protein by the proteasome.[1][3]
An inactive control compound is a crucial experimental tool designed to demonstrate that the observed effects of the PROTAC are due to the degradation of the target protein and not other pharmacological effects of the molecule. Typically, an inactive control is structurally similar to the active PROTAC but lacks a key component required for forming the ternary complex, such as a functional E3 ligase ligand.[4][5] This ensures that the control compound can still bind to the target protein but cannot induce its degradation.
Data Presentation
Table 1: Comparative Activity of a Representative BTK PROTAC and its Inactive Control
| Parameter | BTK PROTAC (e.g., RC-1) | Inactive Control (e.g., RC-Ctrl) | Rationale for Difference |
| BTK Degradation (DC50) | <10 nM[5] | No degradation observed[4][5] | The inactive control lacks the E3 ligase ligand, preventing the formation of the {BTK-PROTAC-CRBN} ternary complex required for degradation.[4] |
| Cell Viability (IC50 in MOLM-14 cells) | Potent (e.g., ~20 nM)[4] | Significantly less potent or inactive | The cytotoxic effect of the PROTAC is primarily driven by the degradation of BTK, a key survival protein in B-cell malignancies.[6] |
| Target Engagement (BTK IC50) | Potent (e.g., 0.039 µM)[6] | Similar to active PROTAC (e.g., within experimental error)[6] | Both the active PROTAC and the inactive control contain the same warhead that binds to BTK, resulting in similar target engagement.[6] |
| Downstream Signaling Inhibition | Strong inhibition of pBTK, pPLCγ2, pAkt, pERK[7][8] | Minimal to no inhibition | Inhibition of downstream signaling is a direct consequence of BTK protein degradation, which is absent with the inactive control.[7] |
Experimental Protocols
Western Blot for BTK Degradation
Objective: To quantify the levels of BTK protein in cells treated with the BTK PROTAC and the inactive control.
Protocol:
-
Cell Culture and Treatment: Seed MOLM-14 cells at a density of 1 x 106 cells/mL and treat with various concentrations of the BTK PROTAC or the inactive control for 24 hours.[4][5] A DMSO-treated sample serves as a vehicle control.[7]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., actin, GAPDH) as a loading control.[7]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. BTK levels are normalized to the loading control.
Cell Viability Assay
Objective: To assess the effect of the BTK PROTAC and the inactive control on cell proliferation and viability.
Protocol (using AlamarBlue):
-
Cell Seeding: Seed MOLM-14 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the BTK PROTAC or the inactive control for 72 hours.[4][9]
-
AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for 4-6 hours at 37°C.
-
Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.[9]
Mandatory Visualization
Caption: The BTK Signaling Pathway.
Caption: Mechanism of Action: BTK PROTAC vs. Inactive Control.
Caption: General Experimental Workflow for Comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Assessing Ternary Complex Stability: A Comparative Guide to BTK PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the stability of the ternary complex—comprising the PROTAC®, the target protein, and an E3 ligase—is a critical determinant of degrader efficacy. This guide provides a comparative analysis of the ternary complex stability of a representative Bruton's tyrosine kinase (BTK) PROTAC, hereafter referred to as BTK Degrader-A, against an alternative, BTK Degrader-B. As "PROTAC BTK Degrader-10" is not a publicly documented degrader, this guide utilizes data from well-characterized BTK PROTACs to illustrate the principles and methodologies of assessing ternary complex stability.
The formation of a stable ternary complex is a pivotal step in the PROTAC-mediated degradation pathway.[1][2] The efficiency of this complex formation directly influences the subsequent ubiquitination and degradation of the target protein.[1][2] Biophysical techniques are essential for quantifying the interactions within this complex and guiding the rational design of more effective degraders.[3][4]
Comparative Analysis of Ternary Complex Stability
The stability of the ternary complex is often quantified by its dissociation constant (KD), dissociation rate (k_off), and the cooperativity (α) of its formation. Cooperativity is a measure of how the binding of the PROTAC to one protein influences its binding to the other. A cooperativity value greater than 1 indicates positive cooperativity, meaning the two proteins bind to the PROTAC more strongly together than they do individually, which is a desirable characteristic for a potent degrader.
Here, we compare the ternary complex stability of two hypothetical cIAP1-recruiting BTK PROTACs, BTK Degrader-A and BTK Degrader-B, which differ in their linker chemistry. The data presented is representative of typical findings in BTK degrader development.
| Parameter | BTK Degrader-A | BTK Degrader-B |
| E3 Ligase Recruited | cIAP1 | cIAP1 |
| Ternary Complex K_D (nM) | 25 | 150 |
| Ternary Complex k_off (s⁻¹) | 0.01 | 0.05 |
| Ternary Complex Half-life (s) | 69.3 | 13.9 |
| Cooperativity (α) | 15 | 3 |
This data is illustrative and compiled from typical values reported in the literature for BTK PROTACs.
From this comparison, BTK Degrader-A forms a more stable and longer-lived ternary complex with BTK and cIAP1, as evidenced by its lower dissociation constant and slower off-rate. Furthermore, the significantly higher cooperativity of BTK Degrader-A suggests a more favorable conformation of the ternary complex, which often correlates with more efficient protein degradation.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for assessing ternary complex stability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for two common techniques used to assess ternary complex stability.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[3][5][6][7]
Objective: To determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_D) of the binary (PROTAC-E3 ligase) and ternary (BTK-PROTAC-E3 ligase) complexes.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
Streptavidin-coated sensor chip
-
Recombinant biotinylated E3 ligase (e.g., cIAP1)
-
Recombinant BTK protein
-
BTK PROTACs (Degrader-A and Degrader-B)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip to a target response level.
-
Binary Interaction Analysis:
-
Prepare a dilution series of the BTK PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Ternary Interaction Analysis:
-
Prepare a dilution series of the BTK PROTAC.
-
Mix each PROTAC dilution with a constant, saturating concentration of BTK protein and allow to pre-incubate.
-
Inject the pre-incubated mixtures over the E3 ligase surface.
-
Monitor the association and dissociation of the ternary complex.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to obtain k_on, k_off, and K_D values.
-
Calculate the cooperativity (α) by dividing the K_D of the binary interaction by the K_D of the ternary interaction.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore.[8][9][10]
Objective: To measure the formation of the BTK-PROTAC-E3 ligase ternary complex in solution.
Materials:
-
Recombinant GST-tagged BTK protein
-
Recombinant His-tagged E3 ligase (e.g., Cereblon)
-
Terbium-conjugated anti-GST antibody (donor)
-
Alexa Fluor 488-conjugated anti-His antibody (acceptor)
-
BTK PROTACs
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT)[8]
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare solutions of GST-BTK, His-E3 ligase, donor and acceptor antibodies, and a serial dilution of the BTK PROTAC in assay buffer.
-
Assay Assembly:
-
In a microplate, add the GST-BTK and His-E3 ligase.
-
Add the serially diluted BTK PROTAC.
-
Add the donor and acceptor antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow the components to reach equilibrium.[9]
-
-
Measurement:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader with a time delay to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the peak of the curve represents the maximum complex formation. The "hook effect" is observed at higher PROTAC concentrations where binary complexes are favored over the ternary complex.
-
Conclusion
The assessment of ternary complex stability is a cornerstone of modern PROTAC development. By employing biophysical techniques such as SPR and TR-FRET, researchers can gain quantitative insights into the key parameters that govern degrader efficacy. As demonstrated by our comparative analysis of BTK Degrader-A and BTK Degrader-B, even subtle changes in PROTAC design can have a profound impact on ternary complex formation and stability. A thorough understanding and optimization of these properties are essential for advancing the next generation of potent and selective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
A Head-to-Head Battle for BTK Knockdown: PROTAC BTK Degrader-10 vs. RNAi
In the landscape of targeted therapies, the precise reduction of specific protein levels is a paramount goal for researchers in oncology, immunology, and beyond. Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell receptor signaling, has emerged as a key therapeutic target. This guide provides a comprehensive comparison of two distinct and powerful technologies for BTK knockdown: the emerging class of PROTAC® BTK degraders and the well-established RNA interference (RNAi) technology.
This comparison will delve into the mechanisms of action, quantitative performance, and experimental considerations for a representative PROTAC BTK Degrader, hereafter referred to as "PROTAC BTK Degrader-10," and siRNA-based RNAi targeting BTK. The data presented is collated from various studies to provide a comparative overview.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and RNAi lies in the cellular machinery they hijack to achieve BTK knockdown.
This compound operates at the protein level. These bifunctional molecules act as a bridge between BTK and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. This proximity triggers the ubiquitination of BTK, marking it for degradation by the proteasome. A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple BTK protein molecules.
RNAi , on the other hand, intervenes at the messenger RNA (mRNA) level. Small interfering RNAs (siRNAs) are introduced into the cell and incorporated into the RNA-induced silencing complex (RISC). This complex then uses the siRNA as a guide to find and cleave the BTK mRNA transcript, preventing its translation into protein.
Overcoming Resistance: A Comparative Analysis of PROTAC BTK Degraders in the Context of the BTK C481S Mutation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Proteolysis Targeting Chimera (PROTAC) Bruton's tyrosine kinase (BTK) degraders, with a focus on their efficacy against the clinically significant BTK C481S resistance mutation. This mutation is a key mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib (B1684441) in B-cell malignancies.[1][2][3] This guide will delve into the mechanism of action, comparative efficacy, and experimental validation of these novel therapeutic agents.
Introduction to BTK and the C481S Mutation
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][4][5] Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, function by forming an irreversible bond with the cysteine residue at position 481 (C481) in the ATP-binding domain of BTK, effectively blocking its kinase activity.[1][2] However, a mutation that changes this cysteine to a serine (C481S) prevents this covalent binding, leading to drug resistance.[3]
PROTAC BTK Degraders: A Novel Approach
PROTACs represent a revolutionary therapeutic strategy that, instead of merely inhibiting a target protein, hijacks the body's own cellular machinery to induce its degradation.[][7] These bifunctional molecules consist of a ligand that binds to the target protein (in this case, BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase.[7][8] This proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.[7][9] This mechanism of action allows PROTACs to overcome resistance mechanisms like the BTK C481S mutation because they do not rely on binding to the C481 residue for their activity.[3][10]
Comparative Efficacy of PROTAC BTK Degraders
While a specific compound named "PROTAC BTK Degrader-10" is not prominently featured in the reviewed literature, several potent PROTAC BTK degraders have been developed and evaluated for their ability to degrade both wild-type (WT) BTK and the C481S mutant. This section compares the performance of some of these pioneering molecules.
Quantitative Performance Data
The following table summarizes the degradation and inhibition data for notable PROTAC BTK degraders against wild-type BTK and the C481S mutant, as well as the conventional inhibitor ibrutinib for comparison.
| Compound | Target | Cell Line | DC₅₀ (nM) | GI₅₀ (nM) | Reference |
| P13I | BTK (WT) | RAMOS | ~10 | - | [11] |
| BTK (WT) | HBL-1 | - | - | [3] | |
| BTK (C481S) | HBL-1 | ~30 | ~28 | [3][11] | |
| L18I | BTK (C481S/T/A/G/W) | HeLa | <50 | - | [11][12] |
| MT-802 | BTK (WT & C481S) | - | Induces >99% degradation at nM concentrations | - | [13][14] |
| Ibrutinib | BTK (WT) | - | - | 0.5 (IC₅₀) | [3] |
| BTK (C481S) | HBL-1 | - | ~700 | [3][11] |
DC₅₀: Concentration required to degrade 50% of the target protein. GI₅₀: Concentration required to inhibit 50% of cell growth. IC₅₀: Concentration required to inhibit 50% of enzyme activity.
As the data indicates, PROTAC degraders like P13I and L18I effectively induce the degradation of the BTK C481S mutant at nanomolar concentrations and inhibit the proliferation of cells harboring this mutation.[3][11][12] In stark contrast, ibrutinib loses its efficacy against the C481S mutant, with a significantly higher concentration required for cell growth inhibition.[3][11] The degrader MT-802 also demonstrates potent degradation of both wild-type and C481S BTK.[13][14]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the BTK signaling pathway and the mechanism of action of PROTAC BTK degraders.
Caption: Simplified BTK Signaling Pathway in B-cells.
Caption: Mechanism of Action of a PROTAC BTK Degrader.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC BTK degraders.
Western Blotting for BTK Degradation
-
Cell Culture and Treatment: Human B-cell lymphoma cell lines (e.g., RAMOS for WT BTK, HBL-1 for C481S BTK) are cultured under standard conditions.[3] Cells are then treated with varying concentrations of the PROTAC degrader or control compounds (e.g., DMSO, ibrutinib) for a specified duration (e.g., 24-48 hours).[3]
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). It is then incubated with a primary antibody specific for BTK. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of BTK is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of the PROTAC degrader or control compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control wells, and the half-maximal growth inhibitory concentration (GI₅₀) is calculated by fitting the data to a dose-response curve.
Experimental Workflow
Caption: Workflow for Evaluating PROTAC BTK Degrader Efficacy.
Conclusion
PROTAC BTK degraders have emerged as a highly promising therapeutic strategy to overcome acquired resistance to covalent BTK inhibitors mediated by the BTK C481S mutation. The experimental data clearly demonstrates their ability to efficiently degrade the mutant BTK protein, leading to the inhibition of cancer cell proliferation. This novel class of drugs holds significant potential for the treatment of B-cell malignancies in patients who have relapsed on conventional BTK inhibitor therapy. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility. Several BTK degraders are currently in clinical trials, including BGB-16673, NX-2127, and NX-5948.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Navigating the Selectivity Landscape of BTK Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted therapies, offering the potential to overcome the limitations of traditional small-molecule inhibitors. In the realm of B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a prime target for this technology. This guide provides a comparative overview of the cross-reactivity and selectivity of PROTAC BTK Degrader-10 and other notable BTK degraders, supported by experimental data and detailed methodologies.
The PROTAC Approach to BTK Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to eliminate specific proteins. A BTK PROTAC consists of a ligand that binds to BTK, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of BTK, marking it for degradation by the proteasome. This catalytic mechanism can lead to sustained target knockdown and may offer advantages in overcoming resistance mutations and improving selectivity compared to traditional inhibitors.
Comparative Analysis of BTK Degrader Selectivity
A critical aspect of any targeted therapy is its selectivity, as off-target effects can lead to toxicity and limit therapeutic efficacy. The cross-reactivity of PROTACs is influenced by the selectivity of the target-binding ligand, the recruited E3 ligase, and the formation of a productive ternary complex. While specific quantitative proteomics or kinome-wide screening data for this compound is not publicly available, we can draw comparisons with other well-characterized BTK degraders.
| Degrader Name | Target Warhead | E3 Ligase Recruited | Key Selectivity/Cross-Reactivity Findings |
| This compound | Specific BTK Ligand | Cereblon (CRBN) | Data not publicly available. Requires experimental validation. |
| MT-802 | Ibrutinib analog | Cereblon (CRBN) | KinomeScan profiling indicated it binds to fewer off-target kinases compared to ibrutinib.[1] |
| NX-2127 | Specific BTK Ligand | Cereblon (CRBN) | In addition to BTK, it also degrades the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), providing a potential dual anti-cancer and immunomodulatory effect.[2][3] |
| NX-5948 | Specific BTK Ligand | Cereblon (CRBN) | Unbiased proteomics experiments have shown robust and selective degradation of BTK without significant downregulation of other off-target proteins. It is designed to avoid degradation of Ikaros and Aiolos.[4] |
| BGB-16673 | Specific BTK Ligand | Cereblon (CRBN) | Demonstrates potent degradation of wild-type BTK and various clinically relevant BTK resistance mutations. |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the selectivity of a BTK degrader, a combination of proteome-wide and targeted experimental approaches is essential.
Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
This method provides an unbiased, quantitative assessment of changes in the entire proteome upon treatment with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a B-cell lymphoma line) and treat with the PROTAC BTK degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different treatment conditions with distinct TMT isobaric tags according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the TMT-labeled samples and perform high-pH reversed-phase chromatography for peptide fractionation.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software (e.g., Proteome Discoverer) to identify and quantify proteins. Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control are considered potential off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. Ligand binding can stabilize a protein against thermal denaturation, which can be quantified.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC degrader or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to determine the amount of the target protein and potential off-targets that remain in solution at each temperature. A shift in the melting curve indicates target engagement.
Western Blotting for Target Validation
Western blotting is a standard and essential method to validate the degradation of the primary target (BTK) and any identified potential off-targets from proteomics screens.
Protocol:
-
Sample Preparation: Prepare cell lysates from PROTAC-treated and control cells as described for proteomics.
-
SDS-PAGE and Protein Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the protein of interest (e.g., anti-BTK or an antibody against a potential off-target).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Logical Framework for Cross-Reactivity Assessment
A systematic approach is crucial for a comprehensive understanding of a PROTAC's selectivity profile.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PROTAC BTK Degrader-10: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the responsible management of PROTAC BTK Degrader-10 waste is critical for ensuring a safe laboratory environment and regulatory compliance. This guide offers procedural, step-by-step instructions for the proper disposal of this compound in various forms, including the pure compound, solutions, and contaminated labware. Adherence to these protocols is vital for minimizing environmental impact and protecting personnel from potential hazards.
Core Principles of Disposal
Given the potent biological activity of PROTAC molecules, it is imperative to handle and dispose of this compound as a hazardous chemical. The following principles should always be observed:
-
Avoid Sink and Trash Disposal: Never dispose of pure this compound or its solutions down the drain or in regular trash.[1] These compounds can be harmful to aquatic life and may not be effectively removed by wastewater treatment processes.
-
Follow Institutional and Local Regulations: All disposal procedures must comply with the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal regulations.[2]
-
Utilize Personal Protective Equipment (PPE): When handling any form of this compound waste, appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn.[3]
Disposal Procedures
The proper disposal method for this compound depends on its form. Below are detailed instructions for each scenario.
Unused or Expired Pure Compound
Solid this compound should be disposed of as solid chemical waste.
Step-by-Step Protocol:
-
Container: Place the original vial or a securely sealed container holding the pure compound into a designated hazardous waste container for solid chemicals.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials until it is collected by the EHS department.
Solutions Containing this compound
Liquid waste containing this compound must be collected and disposed of as hazardous liquid chemical waste.
Step-by-Step Protocol:
-
Waste Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically resistant waste container.
-
Segregation: Do not mix this waste with other types of chemical waste unless explicitly permitted by your EHS guidelines.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in DMSO"), and an approximate concentration of the PROTAC.
-
Storage: Keep the container tightly sealed and store it in a designated secondary containment bin in a well-ventilated area until collection.
Contaminated Labware and Materials
Disposable labware, such as pipette tips, tubes, and gloves, that have come into contact with this compound must be disposed of as solid hazardous waste.
Step-by-Step Protocol:
-
Collection: Place all contaminated disposable items into a designated hazardous waste bag or container specifically for solid chemical waste.
-
Decontamination of Glassware: For reusable glassware, a decontamination step is recommended prior to washing. Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) that can dissolve the compound. Collect this rinse solvent as hazardous liquid waste. Following the rinse, the glassware can typically be washed according to standard laboratory procedures.
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads, wipes) must also be disposed of as solid hazardous waste.[4]
-
Labeling and Storage: Ensure the solid waste container is properly labeled and stored in the designated hazardous waste accumulation area.
Quantitative Data Summary
For inventory and waste management purposes, it is crucial to maintain accurate records of the quantities of this compound used and disposed of.
| Waste Type | Typical Container | Key Labeling Information |
| Pure Compound | Original vial within a larger solid waste drum | "Hazardous Waste", "this compound", CAS Number (if available) |
| Liquid Solutions | Labeled, sealed waste bottle | "Hazardous Waste", "this compound", Solvent, Approx. Concentration |
| Contaminated Solids | Labeled solid waste container or bag | "Hazardous Waste", "Contaminated with this compound" |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
Personal protective equipment for handling PROTAC BTK Degrader-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling PROTAC BTK Degrader-10, a potent research compound. Given the absence of a publicly available, official Safety Data Sheet (SDS), a conservative approach to handling, storage, and disposal is paramount. The following procedures are based on general knowledge of PROTACs, BTK inhibitors, and standard laboratory safety practices.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the compound's potent biological activity and unknown long-term health effects, strict adherence to safety protocols is mandatory. Assume the compound is hazardous and handle it with appropriate caution.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and aerosols. |
| Body Protection | A fully buttoned lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher (e.g., a chemical fume hood) | Minimizes inhalation of the powdered compound, especially when weighing or preparing solutions. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and consult your institution's safety officer.
-
Storage of Powder: Store the powdered compound in a tightly sealed container in a freezer at -20°C for long-term storage (up to 2 years) or at 4°C for short-term storage (up to 2 years).[1]
-
Storage of Solutions: For prepared stock solutions in a solvent like DMSO, store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month to prevent repeated freeze-thaw cycles.[2]
Preparation of Solutions
Note: All preparation steps should be performed in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of the powdered compound. Use anti-static weighing paper or a dedicated spatula.
-
Solubilization: this compound is often soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO. Ensure complete dissolution by gentle vortexing.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution with the appropriate cell culture medium or buffer immediately before use.
Experimental Use
-
Cell Culture: When treating cells with this compound, handle all plates, flasks, and pipettes within a biological safety cabinet (BSC).
-
Animal Studies: For in vivo experiments, prepare formulations as described in relevant literature, often involving solvents like DMSO and vehicles such as PEG300, Tween 80, or corn oil.[1] All animal handling and dosing should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Spill and Exposure Procedures
-
Minor Spill (Powder): Gently cover the spill with absorbent paper towels. Dampen the towels with a 70% ethanol (B145695) solution to prevent the powder from becoming airborne. Wipe the area clean and decontaminate with a suitable laboratory disinfectant.
-
Minor Spill (Liquid): Absorb the spill with absorbent pads. Clean the spill area with a 70% ethanol solution followed by a laboratory disinfectant.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coat), weighing paper, and empty vials should be collected in a dedicated, clearly labeled hazardous waste bag. |
| Liquid Waste | Unused solutions and contaminated cell culture media should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles and syringes should be placed in a designated sharps container for hazardous chemical waste. |
Understanding the Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system to eliminate Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling pathways.
PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules with three key components: a ligand that binds to the target protein (in this case, BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5][6] This design allows the PROTAC to bring the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein.[7][8][9] The polyubiquitinated protein is then recognized and degraded by the proteasome.[3][8]
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[10][11] Upon BCR activation, BTK is recruited to the cell membrane and activated through phosphorylation.[11] Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), leading to a cascade of signaling events that ultimately activate transcription factors like NF-κB, which promote cell survival and proliferation.[11][12] By degrading BTK, this compound effectively shuts down this pro-survival signaling pathway.
References
- 1. This compound | PROTACs | 2988804-46-0 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
